3-Amino-2-oxazolidinone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-amino-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJNIUHWNJNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229996 | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-65-9 | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminooxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2-OXAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ7HE86A15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Amino-2-oxazolidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable two-step methodology for the synthesis of 3-amino-2-oxazolidinones, valuable chiral synthons and key structural motifs in various pharmaceutical agents. The synthesis commences with readily available amino alcohols, which are first cyclized to form a 2-oxazolidinone intermediate. This intermediate subsequently undergoes electrophilic N-amination to yield the target 3-amino-2-oxazolidinone. This guide presents detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathways to facilitate a thorough understanding and practical implementation of this synthetic strategy.
I. Synthetic Strategy Overview
The synthesis of 3-amino-2-oxazolidinones from amino alcohols is efficiently achieved through a two-step sequence. The initial step involves the formation of the 2-oxazolidinone ring system from a corresponding β-amino alcohol. Several methods exist for this cyclization, with the use of diethyl carbonate or 1,1'-carbonyldiimidazole (CDI) being common and effective. The subsequent and crucial step is the introduction of the amino group at the N3 position of the oxazolidinone ring. A highly effective method for this transformation is the electrophilic amination using an O-acylated hydroxylamine derivative, such as O-(p-nitrobenzoyl)hydroxylamine, in the presence of a strong base.
Figure 1: General two-step synthesis of this compound from an amino alcohol.
II. Step 1: Synthesis of the 2-Oxazolidinone Intermediate
The cyclization of a β-amino alcohol to a 2-oxazolidinone is a critical first step. Two widely used and efficient methods are detailed below.
Method A: Cyclization using Diethyl Carbonate
This method is a cost-effective and straightforward approach for the synthesis of 2-oxazolidinones. The reaction is typically carried out at elevated temperatures with a catalytic amount of base.
Experimental Protocol: Synthesis of 2-Oxazolidinone from Ethanolamine
-
A mixture of ethanolamine (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of sodium methoxide (0.05 eq) is heated under microwave irradiation at 125-135 °C.[1]
-
Alternatively, the reaction can be performed by heating a mixture of the amino alcohol, diethyl carbonate, and anhydrous potassium carbonate at 135°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess diethyl carbonate and ethanol produced are removed by distillation.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-oxazolidinone.
| Starting Amino Alcohol | Carbonyl Source | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe | 125-135 (MW) | - | 95 | [1] |
| (S)-Valinol | Diethyl Carbonate | NaOMe | 125-135 (MW) | - | 92 | [1] |
| (S)-Phenylglycinol | Diethyl Carbonate | K2CO3 | 125-135 (MW) | - | 96 | [1] |
Table 1: Quantitative data for the synthesis of 4-substituted-2-oxazolidinones using diethyl carbonate.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
CDI is a milder and highly efficient reagent for the synthesis of 2-oxazolidinones. This method is often preferred when dealing with sensitive substrates as it can be performed at lower temperatures.
Experimental Protocol: General Procedure for the Synthesis of 2-Oxazolidinones using CDI
-
To a solution of the amino alcohol (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2-oxazolidinone.
III. Step 2: N-Amination of the 2-Oxazolidinone Intermediate
The introduction of the amino group at the 3-position is achieved through electrophilic amination. The method developed by Friestad and Shen provides a reliable and high-yielding route to 3-amino-2-oxazolidinones.[2][3][4]
Figure 2: Experimental workflow for the N-amination of 2-oxazolidinones.
Experimental Protocol: General Procedure for the N-Amination of 2-Oxazolidinones[3][4]
-
To a solution of the 2-oxazolidinone (1.0 eq) in anhydrous dioxane (0.2 M), sodium hydride (60% dispersion in mineral oil, 1.0-1.1 eq) is added.
-
The resulting mixture is stirred at 60 °C for 1 hour and then cooled to room temperature.
-
O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) (1.00-1.05 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude this compound, typically obtained as a brown oil, can be used in the next step without further purification or can be purified by column chromatography on silica gel.
| 2-Oxazolidinone Substrate | Base | Aminating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |
| (S)-4-Benzyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |
| (R)-4-Phenyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |
| (S)-4-Isopropyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |
| 2-Oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | Not reported | [2][3] |
Table 2: Quantitative data for the N-amination of various 2-oxazolidinones. The yields reported are for the crude product which is often of sufficient purity for subsequent transformations.
Reaction Mechanism
The N-amination reaction proceeds via a nucleophilic attack of the oxazolidinone anion on the electrophilic nitrogen atom of the O-(p-nitrobenzoyl)hydroxylamine.
Figure 3: Proposed mechanism for the N-amination of 2-oxazolidinones. The oxazolidinone anion acts as a nucleophile, attacking the nitrogen of the aminating reagent and displacing the p-nitrobenzoate leaving group.
IV. Conclusion
The synthetic route outlined in this technical guide provides a reliable and efficient pathway for the preparation of 3-amino-2-oxazolidinones from readily available amino alcohols. The two-step process, involving the initial formation of a 2-oxazolidinone followed by a robust N-amination protocol, is well-documented and offers good to excellent yields. The detailed experimental procedures and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the practical synthesis of this important class of compounds. The use of chiral amino alcohols as starting materials allows for the stereocontrolled synthesis of enantioenriched 3-amino-2-oxazolidinones, further highlighting the utility of this methodology.
References
- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. pubs.acs.org [pubs.acs.org]
3-Amino-2-oxazolidinone chemical structure and properties
3-Amino-2-oxazolidinone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of this compound (AOZ), a key chemical compound relevant in food safety, toxicology, and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and analytical detection methods. Furthermore, it contextualizes AOZ by discussing the mechanism of action of the broader oxazolidinone class of antibiotics.
Core Chemical Identity and Properties
This compound, commonly referred to as AOZ, is a heterocyclic compound belonging to the oxazolidinone class.[1] It is primarily known as the principal tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[2][3][4] Due to the prohibition of furazolidone use in food-producing animals, the detection of AOZ serves as a crucial indicator of illegal drug administration.[3][4][5][6]
General and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-1,3-oxazolidin-2-one | [7][8] |
| Synonyms | AOZ, 3-Amino-2-oxazolidone | [2][7][9] |
| CAS Number | 80-65-9 | [2][7][8][9] |
| Molecular Formula | C₃H₆N₂O₂ | [2][7][8] |
| Molecular Weight | 102.09 g/mol | [2][7][8][9] |
| Appearance | White Solid | [10] |
| Melting Point | 64-67 °C | [10][11] |
| Boiling Point | 135 °C at 0.93 hPa | [11] |
| Solubility | DMSO: 55 mg/mL (538.74 mM) | [3] |
Computed Chemical Descriptors
Computational models provide further insight into the molecule's behavior and characteristics.
| Descriptor | Value | Source(s) |
| XLogP3 | -0.8 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 0 | [7] |
| Exact Mass | 102.042927438 Da | [7] |
| Topological Polar Surface Area | 55.6 Ų | [7] |
Synthesis and Formation
AOZ is not typically synthesized for direct therapeutic use but rather as an analytical standard for residue testing. It is formed in vivo from the metabolism of furazolidone.
Caption: Metabolic pathway from Furazolidone to this compound (AOZ).
A general laboratory synthesis procedure for creating AOZ as a reference standard has been described.[10]
Relevance in Drug Development and Food Safety
While AOZ itself is not an active pharmaceutical ingredient, its parent structure, the oxazolidinone ring, is a critical pharmacophore in medicinal chemistry.[12][13] The oxazolidinone class includes potent synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria.[1][14][15][16]
The primary significance of AOZ is as a marker for the illegal use of furazolidone.[4] Its detection in food products like meat and fish is a confirmation of contamination.[4] AOZ can also inhibit monoamine oxidase (MAO) via its metabolite, leading to increased levels of neurotransmitters like norepinephrine and dopamine.[4]
Mechanism of Action (Oxazolidinone Class)
Oxazolidinone antibiotics, such as the FDA-approved Linezolid, exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.[1][14][16] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[1][14][15][16] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[1][15][16]
Caption: General mechanism of action for oxazolidinone antibiotics.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general procedure for the laboratory synthesis of AOZ for use as an analytical standard.[10]
Materials:
-
2-Hydrazinoethanol
-
Diethyl carbonate
-
Sodium methoxide
-
Ethanol
-
Methanol/Dichloromethane (1:20 v/v) for chromatography
Procedure:
-
Combine 2-hydrazinoethanol (0.2 mol), diethyl carbonate (0.2 mol), and sodium methoxide (57 mmol) in a 100 mL three-necked flask.[10]
-
Heat the mixture and reflux for 4 hours.[10]
-
Upon completion, cool the reaction mixture to allow for the precipitation of a solid.[10]
-
Collect the solid product via vacuum filtration.[10]
-
Remove the solvent from the mother liquor by distillation to recover any additional product.[10]
-
Purify the crude product using column chromatography with a methanol/dichloromethane (1:20, v/v) eluent.[10]
-
Recrystallize the resulting white solid from ethanol to yield pure 3-aminooxazolidin-2-one.[10]
-
Characterize the final product using techniques such as ¹H-NMR, EI-MS, and melting point analysis.[10] A typical yield is around 75%.[10]
Analytical Detection by HPLC
This protocol outlines a representative method for the analysis of AOZ using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[17]
Instrumentation & Columns:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Reverse Phase C18 or Newcrom R1 column.[17]
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and an acidifier.[17]
-
For standard UV detection, phosphoric acid can be used.[17]
-
For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[17]
Procedure:
-
Prepare the mobile phase by mixing the components in appropriate ratios. Degas the solution before use.
-
Equilibrate the chosen HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare AOZ standards and samples in a suitable solvent (e.g., the mobile phase).
-
Inject a defined volume of the sample onto the column.
-
Run the analysis under isocratic or gradient conditions, monitoring the effluent at a specific wavelength (if using UV) or mass range (if using MS).
-
Identify and quantify AOZ by comparing the retention time and peak area of the sample to those of the analytical standards. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[17]
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AOZ | Oxazolidines | Ambeed.com [ambeed.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (AOZ) | LGC Standards [lgcstandards.com]
- 9. AOZ - this compound, NSC 111187 [sigmaaldrich.com]
- 10. This compound | 80-65-9 [chemicalbook.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | SIELC Technologies [sielc.com]
3-Amino-2-oxazolidinone CAS number and synonyms
An In-depth Technical Guide to 3-Amino-2-oxazolidinone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, including its chemical identity, properties, and relevance in the pharmaceutical sciences.
Chemical Identification and Synonyms
This compound is a heterocyclic organic compound. Its unambiguous identification is crucial for research and regulatory purposes.
| Identifier | Value |
| CAS Number | 80-65-9[1][2][3] |
| Molecular Formula | C₃H₆N₂O₂[1][3] |
| IUPAC Name | 3-amino-1,3-oxazolidin-2-one[4] |
The compound is also known by several synonyms, which are frequently encountered in literature and chemical databases.
| Synonym | Reference |
| AOZ | [1][3] |
| 3-Amino-2-oxazolidone | [2][4] |
| 3-Amino-1,3-oxazolidin-2-one | [2][4] |
| NSC 111187 | |
| NSC 196570 | |
| NSC 38250 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 102.09 g/mol [1][3] |
| Appearance | White Solid[5] |
| Melting Point | 59-62°C[5] |
| Purity | ≥97%[1] |
Role in Drug Development and Research
This compound (AOZ) is primarily known as the principal metabolite of the nitrofuran antibiotic, furazolidone.[1][6] Consequently, the detection of AOZ in animal-derived food products is used as a marker for the illegal use of furazolidone.[7]
While AOZ itself is not a therapeutic agent, the broader class of oxazolidinones represents a significant group of synthetic antibiotics.[8][9] These antibiotics are particularly effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][10] The first clinically approved oxazolidinone was Linezolid.[9]
The mechanism of action of oxazolidinone antibiotics is distinct from other protein synthesis inhibitors, which contributes to their effectiveness against resistant strains.[8][11] They work by inhibiting the initiation of bacterial protein synthesis.[12][13]
Mechanism of Action: Oxazolidinone Antibiotics
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[8][9][12] This unique mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Mechanism of oxazolidinone antibiotic action.
Experimental Protocols
Synthesis of the Oxazolidinone Ring
A general approach to synthesizing the core oxazolidinone ring involves the cyclization of a β-amino alcohol. Several methods have been reported in the literature.[14][15] A conceptual workflow for a common synthesis route is outlined below.
Caption: Conceptual workflow for oxazolidinone synthesis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The analysis of this compound can be achieved using reverse-phase HPLC.[16]
-
Objective: To separate and quantify this compound in a sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid).[16]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution, performing necessary extraction and clean-up steps if analyzing from a complex matrix.
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on the retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Findings |
| ¹H NMR | Provides information on the proton environment in the molecule.[4] |
| ¹³C NMR | Shows the number and types of carbon atoms present.[4] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[4] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present, such as the carbonyl group of the oxazolidinone ring.[4] |
This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. For more detailed information, consulting the cited literature is recommended.
References
- 1. scbt.com [scbt.com]
- 2. This compound (AOZ) | LGC Standards [lgcstandards.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound | AOZ | Oxazolidines | Ambeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxazolidinone synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound | SIELC Technologies [sielc.com]
Biological activity of substituted 3-Amino-2-oxazolidinones
An In-depth Technical Guide on the Biological Activity of Substituted 3-Amino-2-oxazolidinones
Introduction
The 2-oxazolidinone ring is a versatile scaffold in medicinal chemistry, forming the core of important therapeutic agents.[1] Substituted 3-amino-2-oxazolidinones, in particular, have garnered significant attention due to their diverse biological activities. This class of compounds is most renowned for its potent antibacterial properties, leading to the development of clinically significant antibiotics like linezolid.[2][3] These agents are crucial in combating multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6]
Beyond their antibacterial effects, certain substituted 3-amino-2-oxazolidinones exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. This dual activity profile makes them promising candidates for further investigation in both infectious diseases and neurology. This technical guide provides a comprehensive overview of the biological activities, mechanisms of action, structure-activity relationships, and key experimental protocols related to substituted 3-amino-2-oxazolidinones.
Primary Biological Activities
Substituted 3-amino-2-oxazolidinones primarily exhibit two key biological activities: antibacterial action and monoamine oxidase inhibition.
Antibacterial Activity
The hallmark of this chemical class is its efficacy against a wide spectrum of multidrug-resistant Gram-positive bacteria.[7][8] The first-in-class drug, linezolid, is effective for treating serious infections caused by MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.[2][5] Newer derivatives are continuously being explored to enhance potency and expand the spectrum of activity.[9][10]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones possess a unique mechanism of action that distinguishes them from other classes of antibiotics.[2][4] They are protein synthesis inhibitors that act at a very early stage of translation.[4][11]
The key steps are:
-
Binding to the 50S Ribosomal Subunit : Oxazolidinones bind to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[7][8]
-
Inhibition of the Initiation Complex : This binding prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[5] Specifically, it interferes with the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the P-site, preventing its interaction with the A-site.[7][11]
-
Prevention of Translation : By blocking the formation of the initiation complex, the entire process of protein synthesis is halted, leading to a bacteriostatic effect.[7]
This novel mechanism means there is no cross-resistance with other protein synthesis inhibitors, making these compounds valuable against resistant bacterial strains.[4][5]
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. go.drugbank.com [go.drugbank.com]
The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-amino-2-oxazolidinone core is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse range of therapeutic agents. This heterocyclic motif is perhaps most famously recognized in the oxazolidinone class of antibiotics, such as linezolid, which combat multi-drug resistant Gram-positive bacteria. Beyond its role in antibacterial drug discovery, the this compound structure is a key metabolite of the nitrofuran antibiotic furazolidone and a potent inhibitor of monoamine oxidase (MAO), highlighting its potential in the development of neurological and psychiatric drugs. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of compounds featuring the this compound core.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound scaffold and its analogs can be achieved through several synthetic routes. A common approach involves the cyclization of β-amino alcohols with phosgene or its equivalents. More contemporary and safer methods often utilize reagents like carbonyldiimidazole (CDI) or diethyl carbonate. For the introduction of the 3-amino group, a key intermediate is often a protected hydrazine, which is subsequently deprotected.
Derivatization of the core structure is crucial for modulating pharmacological activity. N-arylation of the oxazolidinone ring is a common strategy, often accomplished through palladium-catalyzed cross-coupling reactions.[1] Modifications at the C5 position of the oxazolidinone ring have also been extensively explored to optimize potency and pharmacokinetic properties.[2]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from a chiral amino alcohol.
Caption: Generalized synthetic workflow for this compound derivatives.
Mechanism of Action: A Tale of Two Targets
The therapeutic utility of this compound derivatives stems from their ability to interact with distinct biological targets, primarily bacterial ribosomes and monoamine oxidase enzymes.
Inhibition of Bacterial Protein Synthesis
The 2-oxazolidinone ring system is a critical pharmacophore for a class of synthetic antibiotics that inhibit bacterial protein synthesis.[3] These compounds bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex and the translocation of peptidyl-tRNA from the A site to the P site.[3][4] This unique mechanism of action confers activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]
The following diagram illustrates the inhibitory effect of oxazolidinones on bacterial protein synthesis.
Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.
Inhibition of Monoamine Oxidase (MAO)
This compound and its derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8][9] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is the basis for their potential use as antidepressants and in the treatment of other neurological disorders.[7][10] The inhibitory activity is often reversible and can be selective for either MAO-A or MAO-B isoforms, depending on the substitution pattern of the molecule.[8]
The signaling pathway affected by MAO inhibitors is depicted below.
Caption: Mechanism of action of this compound as a MAO inhibitor.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on their structural features. Extensive SAR studies have been conducted to optimize both antibacterial and MAO inhibitory activities.
For antibacterial agents , key SAR observations include:
-
The (S)-configuration at the C5 position of the oxazolidinone ring is crucial for activity.[11]
-
An N-aryl substituent, often a fluorophenyl group, is generally required for potent antibacterial effects.[2]
-
The nature of the substituent at the C5 position significantly influences potency and spectrum of activity. Acetamidomethyl groups are common, but other functionalities like hydroxymethyl or 1,2,3-triazole groups can also confer activity.[2]
For MAO inhibitors , SAR studies have revealed that:
-
The substituent on the 3-amino group can modulate potency and selectivity for MAO-A versus MAO-B.
-
Substitution on the N-aryl ring can also influence inhibitory activity.[8]
Quantitative Data
The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of 5-Substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones [8]
| Compound | C5 Substituent | N1-Pyrrole Substituent | Ki MAO-A (μM) | Ki MAO-B (μM) | A-Selectivity Ratio (>B/A) |
| 2a | Hydroxymethyl | Methyl | 0.087 | >100 | >1149 |
| 2d | Hydroxymethyl | Benzyl | 0.009 | >100 | >11111 |
| 2e | Methoxymethyl | Methyl | 0.004 | >100 | >25000 |
| 2i | Azidomethyl | Methyl | 0.016 | 0.66 | 41 |
| 2q | Aminomethyl | Methyl | 0.014 | >100 | >7143 |
| Toloxatone | - | - | 0.23 | 8.5 | 37 |
| Befloxatone | - | - | 0.002 | 0.28 | 140 |
Table 2: In Vitro Antibacterial Activity of Oxazolidinones
| Compound | Organism | MIC (μg/mL) |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 |
| Enterococcus faecium (VRE) | 1-4 | |
| Streptococcus pneumoniae | 0.5-2 | |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25-1 |
| Enterococcus faecium (VRE) | 0.5-2 | |
| Streptococcus pneumoniae | 0.12-0.5 | |
| Eperezolid | Escherichia coli (in vitro translation IC50) | 2.5 μM[12] |
| Linezolid | Escherichia coli (in vitro translation IC50) | 1.8 μM[12] |
Table 3: Pharmacokinetic Parameters of this compound (AOZ) in Pigs [13]
| Tissue/Fluid | Half-life (days) |
| Plasma | 13.7 |
| Urine | 14.7 |
| Liver | 13.6 |
| Kidney | 13.6 |
| Muscle | 15.0 |
Experimental Protocols
General Procedure for N-Arylation of 2-Oxazolidinone[1]
This protocol describes a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.
Materials:
-
2-Oxazolidinone
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-oxazolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and Cs2CO3 (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-2-oxazolidinone.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for AOZ Detection[13]
This protocol outlines a simplified method for the detection of this compound (AOZ), the marker residue of furazolidone.
Workflow:
Caption: Workflow for the indirect competitive ELISA for AOZ detection.
Brief Protocol:
-
Sample Preparation: Homogenize the tissue sample and extract the analytes.
-
Derivatization: Chemically modify the AOZ in the extract to enable its detection.
-
Coating: Coat the wells of a microtiter plate with an AOZ-protein conjugate.
-
Competition: Add the prepared sample extract and a limited amount of primary antibody against AOZ to the coated wells. Free AOZ in the sample will compete with the coated AOZ for antibody binding.
-
Washing: Wash the plate to remove unbound components.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate again to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme on the secondary antibody, resulting in a color change.
-
Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of AOZ in the sample.
Conclusion
The this compound scaffold continues to be a fertile ground for medicinal chemistry research. Its proven success in the development of potent antibacterial agents and its promising potential as a source of novel MAO inhibitors underscore its versatility. Future research in this area will likely focus on the design of new derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and reduced off-target effects. The detailed understanding of the synthesis, mechanisms of action, and structure-activity relationships presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapeutics based on this remarkable chemical core.
References
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some derivatives of this compound influencing neurotransmission of dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (AOZ) | Furazolidone代谢物 | MCE [medchemexpress.cn]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tissue depletion and concentration correlations between edible tissues and biological fluids of this compound in pigs fed with a furazolidone-medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Role of 3-Amino-2-oxazolidinone in Asymmetric Synthesis: A Review of Current Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a single enantiomer of a chiral molecule. Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones, particularly the class of N-acyl oxazolidinones popularized by David A. Evans. These "Evans auxiliaries" have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions, consistently delivering high levels of diastereoselectivity.
This document addresses the specific topic of 3-Amino-2-oxazolidinone and its application as a chiral auxiliary in asymmetric synthesis. Extensive review of the scientific literature reveals that while this compound is a known chemical entity, its primary recognition is as a metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] There is a notable absence of established and validated applications of this compound or its simple N-acyl derivatives as chiral auxiliaries for asymmetric synthesis in the manner of traditional Evans auxiliaries.
The foundational principle of Evans-type auxiliaries relies on chiral substituents at the C4 and/or C5 positions of the oxazolidinone ring to create a sterically biased environment, thereby directing the approach of reagents to one face of the enolate derived from the N-acyl group at the 3-position.[4] A 3-amino substituent would fundamentally alter the structure and mechanism by which these auxiliaries typically operate.
While direct applications in asymmetric synthesis are not documented, this report provides valuable information regarding the synthesis of this compound and its N-acyl derivatives, which would be the initial step in exploring their potential, albeit currently unproven, use as chiral auxiliaries. Furthermore, to provide a comprehensive resource, we present detailed application notes and protocols for the well-established and structurally related Evans-type oxazolidinone auxiliaries, which serve as the benchmark in this area of chemistry.
Synthesis of this compound and its N-Acyl Derivatives
The synthesis of this compound and its subsequent N-acylation have been described in the literature. These protocols provide the foundational steps for preparing compounds that could be investigated for their potential as chiral auxiliaries.
Protocol 1: Synthesis of this compound[5]
This procedure describes the cyclization of 2-hydrazinoethanol with diethyl carbonate.
Materials:
-
2-Hydrazinoethanol
-
Diethyl carbonate
-
Sodium methoxide
-
Ethanol
-
Methanol
-
Dichloromethane
Procedure:
-
To a 100 mL three-necked flask, add 2-hydrazinoethanol (15.2 g, 0.2 mol), diethyl carbonate (31.0 g, 0.2 mol), and sodium methoxide (3.0 g, 57 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, which will result in the precipitation of a solid.
-
Collect the solid by vacuum filtration and dry it.
-
Remove the solvent from the mother liquor by distillation.
-
Purify the crude product by column chromatography (eluent: methanol/dichloromethane, 1:20, v/v).
-
Recrystallize the resulting white solid from ethanol to yield this compound (15.3 g, 75% yield).
Protocol 2: General Procedure for N-Acylation of this compound[6]
This protocol describes the synthesis of 3-acetamido-2-oxazolidinone and 3-benzamido-2-oxazolidinone.
Materials:
-
This compound
-
Acetic anhydride or Benzoyl chloride
-
Pyridine
-
Benzene
For 3-Acetamido-2-oxazolidinone:
-
A solution of this compound (10.2 g, 0.1 mol) in 50 mL of pyridine is cooled in an ice bath.
-
Acetic anhydride (11.2 g, 0.11 mol) is added dropwise with stirring.
-
The mixture is stirred for 1 hour at room temperature and then poured into 200 mL of ice water.
-
The resulting white precipitate is collected by filtration, washed with water, and dried to yield 3-acetamido-2-oxazolidinone (11.5 g, 80% yield).
For 3-Benzamido-2-oxazolidinone:
-
To a solution of this compound (10.2 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 100 mL of benzene, add benzoyl chloride (15.5 g, 0.11 mol) dropwise with stirring.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the mixture to remove pyridine hydrochloride.
-
Evaporate the filtrate to dryness and recrystallize the residue from ethanol to give 3-benzamido-2-oxazolidinone (18.5 g, 90% yield).
Application Notes for Established Oxazolidinone Chiral Auxiliaries (Evans Auxiliaries)
While protocols for this compound in asymmetric synthesis are not available, the following sections detail the well-established use of Evans-type auxiliaries. These notes are provided as a reference for standard practices in the field.
General Workflow
The general strategy for employing an Evans-type chiral auxiliary involves three key steps:
-
Acylation: The chiral auxiliary is N-acylated with a prochiral carboxylic acid derivative.
-
Diastereoselective Reaction: The N-acyl oxazolidinone is converted to an enolate, which then reacts with an electrophile with high facial selectivity.
-
Cleavage: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.
Asymmetric Aldol Reactions
The boron enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state, with the bulky substituent at C4 of the auxiliary directing the facial selectivity.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of Evans Auxiliaries
| Chiral Auxiliary (R) | Aldehyde (R') | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isopropyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85 |
| Benzyl | Benzaldehyde | Bu₂BOTf / DIPEA | 98:2 | 91 |
| Phenyl | Acetaldehyde | TiCl₄ / DIPEA | 95:5 | 88 |
Note: Data presented is representative and compiled from various sources on Evans auxiliaries.
Protocol 3: Asymmetric Aldol Reaction with an Evans Auxiliary
Materials:
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, Phosphate buffer (pH 7)
Procedure:
-
Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf (1.1 mmol) dropwise, followed by the dropwise addition of DIPEA (1.2 mmol).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 mmol) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol (5 mL), followed by pH 7 phosphate buffer (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Asymmetric Alkylation
The enolates of N-acyl oxazolidinones can be stereoselectively alkylated with a variety of electrophiles. The stereoselectivity arises from the chelated enolate structure, where one face is shielded by the substituent on the chiral auxiliary.
Table 2: Diastereoselectivity in Asymmetric Alkylation of Evans Auxiliaries
| Chiral Auxiliary (R) | Electrophile | Base | Diastereomeric Ratio | Yield (%) |
| Isopropyl | Benzyl bromide | LDA | 99:1 | 95 |
| Benzyl | Methyl iodide | NaHMDS | >99:1 | 92 |
| Phenyl | Allyl iodide | LHMDS | 98:2 | 90 |
Note: Data presented is representative and compiled from various sources on Evans auxiliaries.
Protocol 4: Asymmetric Alkylation with an Evans Auxiliary
Materials:
-
(R)-4-Phenyl-3-propionyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve (R)-4-phenyl-3-propionyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.
-
Add a solution of LDA (1.1 mmol) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Auxiliary Cleavage
A variety of methods are available for the cleavage of the chiral auxiliary, allowing for the formation of different functional groups such as carboxylic acids, esters, alcohols, and amides.
Conclusion
The use of chiral oxazolidinones as auxiliaries in asymmetric synthesis is a powerful and well-established strategy. However, the specific application of This compound in this capacity is not supported by the current body of scientific literature. The established paradigm for these auxiliaries relies on stereodirecting groups at the C4 and C5 positions, a structural feature not inherently present in the unsubstituted this compound.
While the synthesis of N-acyl derivatives of this compound is possible, their efficacy as chiral auxiliaries remains to be demonstrated. The protocols and data provided herein for the widely used Evans-type auxiliaries offer a valuable reference for researchers in the field and highlight the structural and mechanistic principles that underpin their success. Future research could explore the potential of novel, chiral N-substituted 3-amino-2-oxazolidinones, though this would represent a departure from the conventional and highly predictable Evans auxiliary framework.
References
Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids using 3-Amino-2-oxazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of α-amino acids utilizing chiral oxazolidinone auxiliaries, often referred to as Evans auxiliaries. This methodology is a cornerstone of modern asymmetric synthesis, enabling the preparation of a wide array of non-proteinogenic amino acids with high stereocontrol. Such amino acids are invaluable building blocks in medicinal chemistry and drug development.
Introduction
The use of chiral oxazolidinones, temporarily incorporated into a molecule, allows for highly diastereoselective transformations. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of incoming reagents to the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. The overall process can be divided into three key steps: acylation of the chiral auxiliary, diastereoselective enolate functionalization (e.g., alkylation or amination), and cleavage of the auxiliary to yield the final amino acid.
General Workflow
The general synthetic strategy is outlined below. The choice of the chiral auxiliary (e.g., derived from valine, phenylalanine) and the functionalization agent determines the final amino acid product.
Caption: General workflow for the enantioselective synthesis of amino acids.
Key Experimental Protocols
Protocol 1: Acylation of the Chiral Oxazolidinone
This protocol describes the attachment of a glycine moiety to the chiral auxiliary, a common starting point for the synthesis of various α-amino acids.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(bromoacetyl)-oxazolidinone, which can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes).
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-glycyl oxazolidinone enolate to introduce the amino acid side chain.
Materials:
-
N-(Bromoacetyl)-oxazolidinone (from Protocol 3.1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide) (1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the N-acetyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 eq.) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the (Z)-enolate.
-
Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or GC analysis.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the major diastereomer.
Protocol 3: Diastereoselective Amination using Azodicarboxylates
This protocol describes the synthesis of α-hydrazino acids, which can be subsequently converted to α-amino acids, via electrophilic amination of the chiral N-acyl oxazolidinone enolate.
Materials:
-
N-Acyl oxazolidinone
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add LDA (1.1 eq.) dropwise. Stir for 30 minutes at this temperature.
-
Add a pre-cooled solution of DBAD (1.2 eq.) in THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4: Cleavage of the N-Acyl Oxazolidinone and Auxiliary Recovery
This protocol describes the final step to liberate the amino acid and recover the chiral auxiliary for reuse.
Materials:
-
α-Functionalized N-acyl oxazolidinone (from Protocol 3.2 or 3.3)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (aq. solution)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the α-functionalized N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).
-
Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether (3x) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl.
-
The free amino acid can be isolated by standard procedures such as lyophilization or ion-exchange chromatography.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities achieved in the key steps of the synthesis.
Table 1: Diastereoselective Alkylation of N-Glycyl Oxazolidinones
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 85-95 | >99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 90 | 98:2 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl iodide | LDA | THF | -78 | 88 | 95:5 |
| (S)-4-tert-Butyl-2-oxazolidinone | Propargyl bromide | KHMDS | THF | -78 | 82 | >99:1 |
Table 2: Diastereoselective Amination of N-Acyl Oxazolidinones
| Chiral Auxiliary | N-Acyl Group | Electrophilic Aminating Agent | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Di-tert-butyl azodicarboxylate | LDA | -78 | 85 | >95:5 |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyryl | Di-benzyl azodicarboxylate | NaHMDS | -78 | 88 | 97:3 |
Table 3: Cleavage and Auxiliary Recovery
| Cleavage Method | Substrate | Product Yield (%) | Auxiliary Recovery (%) |
| LiOH / H₂O₂ | N-Phenylalaninoyl-4-benzyl-2-oxazolidinone | >90 | >95 |
| LiOBn | N-Valinoyl-4-isopropyl-2-oxazolidinone | 85-95 | >95 |
| MeOMgBr | N-Leucinoyl-4-benzyl-2-oxazolidinone | 80-90 | >90 |
Signaling Pathway and Stereochemical Model
The high diastereoselectivity observed in the alkylation and amination reactions is attributed to the formation of a rigid chelated (Z)-enolate intermediate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face.
Caption: Model for stereocontrol in the alkylation of a chiral N-acyl oxazolidinone.
Conclusion
The enantioselective synthesis of amino acids using chiral oxazolidinone auxiliaries is a robust and highly predictable method. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology to the synthesis of a diverse range of enantiomerically pure amino acids for applications in drug discovery and chemical biology. The high yields, excellent stereocontrol, and the ability to recover the chiral auxiliary make this a highly valuable synthetic tool.
Synthesis of Pharmaceutical Intermediates Using 3-Amino-2-oxazolidinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-oxazolidinone (AOZ), a versatile synthetic precursor, has garnered significant interest in medicinal chemistry for the development of novel pharmaceutical intermediates. While widely recognized as a metabolite of the nitrofuran antibiotic furazolidone, its utility as a starting material in its own right is a burgeoning field of research. The primary amino group on the oxazolidinone ring provides a reactive handle for a variety of chemical transformations, most notably condensation reactions with carbonyl compounds to form hydrazone derivatives. These derivatives have shown promise as potent therapeutic agents, particularly in the fields of cardiovascular and neurological disorders.
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from this compound, with a focus on its application in the development of antihypertensive and monoamine oxidase (MAO) inhibitors.
Application: Synthesis of Antihypertensive and Monoamine Oxidase (MAO) Inhibitory Agents
Research has demonstrated that condensation products of this compound with various substituted aldehydes, particularly benzaldehydes and pyridopyrimidine carbaldehydes, exhibit significant antihypertensive and MAO inhibitory activities.[1] The resulting hydrazone linkage forms a key structural motif responsible for the observed biological effects.
Monoamine oxidase is a crucial enzyme in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders. Furthermore, certain MAO inhibitors have been found to possess antihypertensive properties.
The general synthetic approach involves the condensation of the primary amino group of this compound with an aldehyde to form a Schiff base (hydrazone). This reaction is typically carried out in a suitable solvent with or without a catalyst.
Logical Relationship: From Precursor to Biologically Active Compound
The following diagram illustrates the logical progression from the starting material, this compound, to the final biologically active pharmaceutical intermediates.
Caption: Logical workflow from starting material to biological application.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pharmaceutical intermediates via the condensation of this compound with aldehydes.
Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives of this compound
This protocol describes a general method for the condensation reaction between this compound and a substituted aldehyde.
Materials:
-
This compound (AOZ)
-
Substituted aldehyde (e.g., 2-chloro-5-nitrobenzaldehyde, 3-nitro-4-chlorobenzaldehyde)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the substituted aldehyde in a minimal amount of absolute ethanol.
-
To this solution, add a solution of 1.0 equivalent of this compound dissolved in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to afford the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of hydrazone derivatives of this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
Quantitative Data Summary
The following table summarizes the reported yields and physical properties of representative hydrazone derivatives synthesized from this compound.
| Compound ID | Aldehyde Precursor | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Chloro-5-nitrobenzaldehyde | C₁₀H₈ClN₃O₅ | 75 | 230-232 | [1] |
| 2 | 3-Nitro-4-chlorobenzaldehyde | C₁₀H₈ClN₃O₅ | 80 | 248-250 | [1] |
| 3 | 2-(N-Methylpiperazino)-5-nitrobenzaldehyde | C₁₅H₁₉N₅O₅ | 65 | 218-220 | [1] |
Note: The yields are based on the reported literature and may vary depending on the specific reaction conditions and scale.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of a variety of pharmaceutical intermediates. The straightforward condensation reaction with aldehydes provides a versatile route to novel hydrazone derivatives with promising biological activities, including antihypertensive and MAO inhibitory effects. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug discovery and development to explore the synthetic potential of this versatile building block. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of new and potent therapeutic agents.
References
Application Notes & Protocols: Detection of 3-Amino-2-oxazolidinone (AOZ) by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-Amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic, furazolidone. The following protocols are designed for analytical laboratories and researchers in food safety, veterinary diagnostics, and drug development.
Introduction
Furazolidone is a nitrofuran antibiotic, the use of which is prohibited in food-producing animals within the European Union.[1][2][3] Monitoring for compliance with this ban is achieved by detecting its stable, tissue-bound metabolite, this compound (AOZ).[1][2][3] Due to the rapid metabolism of the parent drug, AOZ serves as a more reliable marker for determining the illegal use of furazolidone.[3] This document outlines high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of AOZ in various biological matrices.
Analytical Workflow Overview
The general workflow for the analysis of AOZ in tissue samples involves sample homogenization, protein precipitation, solvent washing, derivatization, solid-phase extraction (SPE), and subsequent analysis by either HPLC or LC-MS/MS. Derivatization is a critical step to improve the chromatographic retention and detection of AOZ.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method for the determination of AOZ.
Experimental Protocol: HPLC
-
Sample Preparation (Adapted from prawn and honey matrices) [1]
-
Weigh 2 g of homogenized tissue sample into a centrifuge tube.
-
Add 5 mL of 0.12 M HCl.
-
Vortex for 1 minute and then incubate at 37°C for 16-18 hours for hydrolysis and derivatization after adding 300 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[4]
-
Cool the sample to room temperature and adjust the pH to 7 with 0.1 M K₂HPO₄.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Chromatographic Conditions
-
Column: Newcrom C18 or equivalent (e.g., XTerra MS C18, 3.5 µm, 2.1 x 100 mm)[6]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[6]
-
Flow Rate: Typically 0.3 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detector, wavelength to be optimized based on the derivatized AOZ (NPAOZ).
-
Quantitative Data Summary: HPLC
| Parameter | Prawn Tissue[1] | Honey |
| Limit of Detection (LOD) | 0.1 µg/kg | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 400 ng/kg |
| Recovery | Not Specified | >85% |
| Relative Standard Deviation | Intra-assay: 18.8% | <15% |
| (RSD) | Inter-assay: 38.2% |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and confirmatory analysis, an LC-MS/MS method is recommended. This method is suitable for the determination of AOZ in various matrices including porcine tissues, eggs, and honey.[3][7]
Logical Relationship for Derivatization
The detection of AOZ often requires derivatization to form N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone (NPAOZ), which has better chromatographic and mass spectrometric properties.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (General Protocol) [4][8]
-
To a 2 g homogenized sample, add an internal standard solution.
-
Add 9 mL of 0.1 M HCl and 100 µL of 100 mM 2-nitrobenzaldehyde (NBA).[8]
-
Derivatize by incubating at 37°C overnight or using a microwave system at 60°C for 2 hours.[4][8]
-
Neutralize the sample with trisodium phosphate buffer and adjust the pH to 6.5-7.5.[8]
-
Extract with ethyl acetate or use a modified QuEChERS method.[8]
-
Evaporate the extract to dryness and reconstitute in an injection solvent (e.g., 5 mM ammonium formate in H₂O:MeOH (90:10, v/v)).[8]
-
Filter the reconstituted sample through a 0.2 µM PTFE syringe filter before injection.[8]
-
-
LC-MS/MS Conditions [9]
-
LC System: Agilent 1260 or equivalent.[9]
-
Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.[9]
-
Mobile Phase B: 5 mM Ammonium Acetate in 90% Acetonitrile with 0.1% Formic Acid.[9]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.[9]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary: LC-MS/MS
| Parameter | Porcine Tissue[7] | Meat[8] | Honey |
| Limit of Determination | 10 ng/g | - | - |
| Decision Limit (CCα) | - | 0.013 - 0.200 µg/kg | - |
| Recovery | >80% | - | >85% |
Note: The performance characteristics of the methods can vary depending on the matrix and the specific instrumentation used. Method validation should be performed in accordance with regulatory guidelines.
Conclusion
The described HPLC and LC-MS/MS methods are suitable for the detection and quantification of this compound in various biological samples. The LC-MS/MS method offers higher sensitivity and specificity, making it the preferred choice for confirmatory analysis and regulatory monitoring. Proper sample preparation, including the crucial derivatization step, is essential for achieving accurate and reliable results. Researchers should optimize and validate the chosen method for their specific application and matrix.
References
- 1. Detection of this compound (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the residues of furazolidone and its metabolite, this compound (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. organomation.com [organomation.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Determination of the furazolidone metabolite, this compound, in porcine tissues using liquid chromatography-thermospray mass spectrometry and the occurrence of residues in pigs produced in Northern Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-2-oxazolidinone (AOZ): A Key Marker for Furazolidone Residue Analysis
Application Note & Protocol
Introduction
Furazolidone, a synthetic nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals. However, due to concerns over the carcinogenic and mutagenic potential of its residues in animal-derived food products, its use has been banned in many countries, including the European Union.[1][2] The parent drug, furazolidone, is rapidly metabolized and has a short half-life, making its detection in tissues challenging.[1][3] Its metabolite, 3-amino-2-oxazolidinone (AOZ), on the other hand, is stable and can bind to tissue proteins, persisting for a significant duration after the withdrawal of the drug.[2][4] This makes AOZ an excellent marker residue for monitoring the illegal use of furazolidone.[4][5] This document provides detailed protocols for the analysis of AOZ in various food matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) methods.
Chemical Transformation of Furazolidone to AOZ
The metabolic pathway of furazolidone involves the reduction of the nitro group and subsequent cleavage of the molecule to form AOZ. This process is a key reason why AOZ is a reliable marker.
Analytical Methods for AOZ Determination
The primary methods for the detection and quantification of AOZ residues include confirmatory methods like LC-MS/MS and screening methods such as ELISA and immunochromatographic assays.[1][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the reference method for the confirmatory analysis of AOZ, offering high sensitivity and selectivity.[1][7]
Experimental Workflow for LC-MS/MS Analysis
Protocol for LC-MS/MS Analysis of AOZ in Shrimp [8]
-
Sample Preparation:
-
Weigh 2.0 g (± 0.1 g) of homogenized shrimp sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.
-
Vortex for 15 seconds.
-
Incubate overnight (16 hours) in a shaking water bath at 37°C.
-
Cool to room temperature.
-
Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH, then vortex.
-
Adjust the pH to 7.3 ± 0.2 with 0.125 M HCl or NaOH.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C.
-
-
Extraction:
-
Add 5 mL of ethyl acetate, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes at 4°C.
-
Transfer the upper ethyl acetate layer to a clean 15 mL tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.
-
Wash the combined extract with 2 mL of water.
-
Evaporate the ethyl acetate extract to dryness at 40°C under a gentle stream of nitrogen.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried residue in 1 mL of 50/50 (v/v) methanol/water.
-
Vortex for 15 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC Column: Inertsil ODS-3 5µm, 150 x 2.0 mm or equivalent.
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: Methanol.
-
Injection Volume: 40 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the derivatized AOZ (NPAOZ).
-
Quantitative Data for LC-MS/MS Methods
| Matrix | Method | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Animal Tissue | LC-MS/MS | 0.5 - 50 | 0.4 | Not Specified | [9] |
| Honey | LC-MS/MS | Not Specified | Not Specified | Not Specified | |
| Eggs | LC-MS/MS | Not Specified | 0.02 (API 4000) | Not Specified | [1] |
| Shrimp | LC-MS/MS | Not Specified | 0.5 (API 2000) | Not Specified | [1] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method for AOZ due to its high throughput, cost-effectiveness, and simplicity.[10] Both monoclonal and polyclonal antibody-based ELISAs have been developed.[10][11]
Protocol for ELISA Screening of AOZ in Animal Tissue [12]
-
Sample Preparation (Hydrolysis and Derivatization):
-
Homogenize the animal tissue sample.
-
Perform acid hydrolysis to release the protein-bound AOZ.
-
Derivatize the released AOZ with o-nitrobenzaldehyde to form NPAOZ.
-
-
Immunoassay Procedure (Indirect Competitive ELISA):
-
Coat a microtiter plate with an appropriate antigen (e.g., CPAOZ-ovalbumin conjugate).
-
Add standard solutions or sample extracts, followed by the anti-NPAOZ antibody.
-
Incubate to allow competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash.
-
Add the enzyme substrate and incubate for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Quantify the AOZ concentration by comparing the sample absorbance with the standard curve.
-
Quantitative Data for Immunoassay Methods
| Method | Matrix | IC50 (µg/L) | Detection Limit (µg/kg) | Recovery (%) | Reference |
| ic-ELISA | Animal Tissue | 0.82 | 0.11 | 82.3 - 112.8 | [12] |
| TR-FIA | Animal Tissue | 0.56 | 0.07 | 87.2 - 117.4 | [12] |
| Monoclonal ELISA | Eggs | Not Specified | 0.3 (SPE) | Not Specified | [11] |
| Polyclonal ELISA | Cultured Fish | 0.14 | 0.025 | Not Specified | [10] |
| QD-based ITSA | Animal Tissue | 1.06 | 0.27 - 0.33 | 76.3 - 98.4 | [6][13] |
ic-ELISA: indirect competitive Enzyme-Linked Immunosorbent Assay; TR-FIA: Time-Resolved Fluoroimmunoassay; QD-based ITSA: Quantum Dot-based Immunochromatographic Test Strip Assay; IC50: 50% inhibitory concentration; SPE: Solid Phase Extraction.
Method Validation Considerations
Validation of analytical methods for AOZ is crucial to ensure the reliability of the results. Key validation parameters include:[14][15][16]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify AOZ in the presence of other components in the sample matrix.[14]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Conclusion
The detection of this compound is a reliable and effective strategy for monitoring the illegal use of furazolidone in food production. Both LC-MS/MS and immunoassay-based methods provide sensitive and specific means for the analysis of AOZ residues. The choice of method depends on the specific application, with ELISA being suitable for high-throughput screening and LC-MS/MS serving as the gold standard for confirmation. Adherence to detailed and validated protocols is essential for ensuring food safety and regulatory compliance.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the residues of furazolidone and its metabolite, this compound (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ir.cqcet.edu.cn [ir.cqcet.edu.cn]
- 7. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. Development and residue screening of the furazolidone metabolite, this compound (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. pfigueiredo.org [pfigueiredo.org]
- 16. ikev.org [ikev.org]
- 17. Detection of this compound (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-2-oxazolidinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Amino-2-oxazolidinone, a key intermediate in medicinal chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound that can lead to low yields.
Issue 1: Low or No Product Formation
Q1: I am not getting the expected yield of this compound. What are the potential causes?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of synthetic route. Incomplete reactions, side product formation, or degradation of the desired product are common culprits. For instance, the cyclization of β-amino alcohols, a common step, can be inefficient if not properly catalyzed, leading to moderate yields.[1]
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials, such as 2-hydrazinoethanol and the carbonyl source (e.g., diethyl carbonate). Impurities can interfere with the reaction.
-
Optimize Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For the synthesis from 2-hydrazinoethanol and diethyl carbonate, refluxing for an adequate duration (e.g., 4 hours) is necessary for the reaction to go to completion.[2] Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[3][4][5]
-
Choice of Carbonyl Source: While diethyl carbonate is commonly used, other carbonylating agents like phosgene or its derivatives can offer higher yields in oxazolidinone synthesis, though they are more hazardous.[1] Urea has also been used as a carbonyl source.[6]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.
Issue 2: Presence of Impurities and Side Products
Q2: My final product is impure. What are the likely side reactions, and how can I minimize them?
A2: Side reactions are a significant cause of reduced yields and purification challenges. The specific side products will depend on the chosen synthetic route.
Common Side Reactions:
-
Polymerization: In some synthesis routes, particularly those involving thermal decarboxylation of substituted 2-oxazolidinones, polymerization can occur.[7]
-
Incomplete Cyclization: The starting amino alcohol may remain if the cyclization reaction does not proceed to completion.
-
Formation of Isomers or Related Heterocycles: Depending on the precursors, alternative cyclization products may form.
Minimization Strategies:
-
Control of Stoichiometry: Use the correct molar ratios of reactants to avoid excess starting materials that could lead to side reactions.
-
Temperature Control: Abrupt or excessive temperature changes can promote the formation of undesired byproducts. Maintain a stable and optimized reaction temperature.
-
Purification Method: Employ appropriate purification techniques. Column chromatography followed by recrystallization is an effective method for purifying this compound.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q3: What are the most common synthetic routes for this compound?
A3: Several synthetic routes have been established. A prevalent and effective method involves the reaction of 2-hydrazinoethanol with a carbonylating agent like diethyl carbonate in the presence of a base such as sodium methoxide.[2] Alternative methods include the cyclization of β-amino alcohols using phosgene or urea, though these can present challenges in terms of safety and yield.[1][6]
Q4: What are the key experimental parameters to control for a successful synthesis?
A4: The critical parameters depend on the specific protocol. However, general considerations include:
-
Reagent Purity: High-purity starting materials are essential.
-
Reaction Temperature: Precise temperature control is crucial for both reaction rate and selectivity.
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion.
-
Solvent Choice: The solvent should be appropriate for the reactants and reaction conditions.
-
Purification: Proper purification is critical for isolating the final product in high purity.
Q5: How can I improve the yield of my this compound synthesis?
A5: To improve yields, consider the following:
-
Microwave-Assisted Synthesis: This technique has been shown to improve yields and significantly reduce reaction times for the synthesis of related oxazolidinones.[3][4][5]
-
Alternative Catalysts: Exploring different bases or catalysts can enhance the reaction rate and efficiency.
-
Optimization of Reaction Conditions: A systematic optimization of temperature, concentration, and reaction time can lead to significant yield improvements.
Data Presentation
Table 1: Comparison of Selected Synthesis Protocols for Oxazolidinones
| Starting Materials | Carbonyl Source | Catalyst/Base | Reaction Conditions | Yield | Reference |
| 2-Hydrazinoethanol | Diethyl Carbonate | Sodium Methoxide | Reflux, 4 hours | 75% | [2] |
| L-amino ethyl ester hydrochloride | Di-tert-butyl dicarbonate / NaH | Na2CO3 | Multi-step, room temp then 0°C | 98% (for 3 steps) | [1] |
| Ethanolamine | Urea | Nitromethane (Microwave) | Microwave irradiation | Good | [6] |
| Amino alcohols | Diethyl Carbonate | K2CO3 | Microwave, 125°C, 20 min | Improved yields | [3] |
Experimental Protocols
Protocol 1: Synthesis from 2-Hydrazinoethanol and Diethyl Carbonate [2]
-
Reaction Setup: To a 100 mL three-necked flask, add 15.2 g (0.2 mol) of 2-hydrazinoethanol, 31.0 g (0.2 mol) of diethyl carbonate, and 3.0 g (57 mmol) of sodium methoxide.
-
Reaction: Heat the mixture and reflux for 4 hours.
-
Isolation: Upon completion, cool the reaction mixture. A solid will precipitate. Collect the solid by vacuum filtration and dry it.
-
Purification: Remove the solvent from the mother liquor by distillation. Purify the crude product by column chromatography using a methanol/dichloromethane (1:20, v/v) eluent. Recrystallize the resulting white solid from ethanol to obtain pure 3-aminooxazolidin-2-one.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in synthesis.
References
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 80-65-9 [chemicalbook.com]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in 3-Amino-2-oxazolidinone chemistry
Welcome to the technical support center for 3-Amino-2-oxazolidinone (AOZ) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and handling of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
FAQ 1: Synthesis & Core Reactions
Question: What is a common and reliable method for the synthesis of this compound?
Answer: A frequently employed method for the synthesis of this compound is the cyclization of a β-hydroxyethylhydrazine derivative with a phosgene equivalent, such as diethyl carbonate. This reaction is typically performed under basic conditions or with thermal promotion.
Troubleshooting Common Synthesis Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction is heated to the appropriate temperature (typically reflux in a suitable solvent like ethanol) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ineffective base for cyclization. | If using a base like potassium carbonate, ensure it is anhydrous and of good quality. Consider using a stronger base if necessary, but be mindful of potential side reactions. | |
| Poor quality of starting materials. | Verify the purity of 2-hydroxyethylhydrazine and diethyl carbonate. Impurities in the starting materials can inhibit the reaction. | |
| Formation of Multiple Products | Presence of side reactions such as polymerization or decomposition. | Control the reaction temperature carefully. Slow, controlled addition of reagents may minimize side reactions. |
| Impurities in the starting hydrazine derivative. | The synthesis of β-hydroxyethyl hydrazine can produce by-products like 1,2-bis(β-hydroxyethyl) hydrazine and 1,1-bis(β-hydroxyethyl) hydrazine, which can lead to undesired products.[1] Purify the β-hydroxyethyl hydrazine before use. |
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2-hydroxyethylhydrazine with diethyl carbonate.
-
Reagents: 2-hydroxyethylhydrazine, diethyl carbonate, potassium carbonate (anhydrous).
-
Solvent: Ethanol.
-
Procedure:
-
Combine 2-hydroxyethylhydrazine and a molar excess of diethyl carbonate in ethanol.
-
Add a catalytic amount of anhydrous potassium carbonate.
-
Reflux the mixture and monitor the reaction by TLC. The reaction time can vary but is often several hours.
-
Upon completion, cool the reaction mixture and filter to remove the base.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
FAQ 2: Side Reactions & Byproduct Formation
Question: What are the most common side reactions and byproducts I should be aware of when working with this compound?
Answer: The primary side reactions involve the reactivity of the 3-amino group and the stability of the oxazolidinone ring. Key potential side reactions include N-acylation, N-alkylation, and ring-opening of the oxazolidinone core.
Troubleshooting Guide for Side Reactions:
| Side Reaction | Common Cause | Prevention & Mitigation | Potential Byproducts |
| Ring-Opening | Strong nucleophilic attack or harsh acidic/basic conditions. | Use mild reaction conditions. Avoid strong, non-hindered nucleophiles if the ring needs to remain intact. The oxazolidinone ring can be opened by strong nucleophiles like Grignard reagents.[2] | β-amino alcohol derivatives. |
| Over-alkylation/acylation at the 3-amino position | Use of excess alkylating or acylating agent. | Use stoichiometric amounts of the alkylating/acylating agent. Employ a protecting group strategy if selective functionalization is required elsewhere in the molecule. | Di-alkylated or di-acylated products. |
| Dimerization | Can occur under certain conditions, especially with reactive intermediates. | Control reaction concentrations and temperature. The specific conditions leading to dimerization of AOZ are not well-documented but are a possibility for molecules with multiple reactive sites. | Dimeric species linked via the amino group. |
| Decomposition | Exposure to strong acids, bases, or high temperatures. | Maintain neutral pH where possible and avoid excessive heat.[3] | Varies depending on conditions. |
Visualization of Potential Side Reactions:
References
- 1. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of 3-amino-2-oxazolidinone chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The most prevalent methods for cleaving the N-acyl bond of the this compound auxiliary include:
-
Hydrolysis to the carboxylic acid: Typically achieved using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[1][2]
-
Reductive cleavage to the alcohol: Commonly employs reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[3][4]
-
Conversion to esters: Can be accomplished using alkoxides such as sodium methoxide (NaOMe) in methanol to yield methyl esters.[5]
-
Conversion to benzyl esters or thioesters: Achieved with reagents like lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn), respectively.[6]
Q2: How can I recover the chiral auxiliary after cleavage?
A2: The this compound auxiliary can typically be recovered after the reaction workup. For hydrolytic and reductive cleavages, the auxiliary can be separated from the product by extraction and/or chromatography.[3][6] The ability to recycle the often-expensive chiral auxiliary is a key advantage of this methodology.[7]
Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it important?
A3:
-
Exocyclic cleavage refers to the desired cleavage of the N-acyl bond, which releases your product and leaves the oxazolidinone ring of the auxiliary intact for recovery.[6][8]
-
Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, typically at the carbamate carbonyl.[1][6][8] This leads to the formation of byproducts and loss of the recoverable auxiliary. The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[6]
Q4: Are there any safety concerns I should be aware of when using the LiOH/H₂O₂ method?
A4: Yes, the reaction of LiOH with H₂O₂ can lead to the decomposition of the initially formed peracid intermediate, resulting in the evolution of oxygen gas.[1] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel, especially in the presence of organic solvents. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of Product | Some products may be sensitive to the reaction conditions. For basic conditions, ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize potential side reactions like epimerization.[4] For sensitive functional groups, consider a milder cleavage method. |
| Steric Hindrance | If the N-acyl group is sterically bulky, the standard cleavage conditions may not be effective. For reductive cleavage of hindered substrates, an improved procedure using LiBH₄ with a controlled amount of water in diethyl ether has been reported to give better yields.[3] For hydrolysis, more reactive and less sterically hindered nucleophiles like lithium hydroperoxide (LiOOH) may be more effective than LiOH.[4] |
| Incorrect Reagent Stoichiometry | Ensure the correct equivalents of reagents are used. For the LiOH/H₂O₂ method, a molar excess of both reagents is typically required. |
Problem 2: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Endocyclic Cleavage (Ring Opening of Auxiliary) | This is a common side reaction, especially when using strong, non-hindered nucleophiles like LiOH alone.[6] The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, favors the desired exocyclic cleavage.[1][6] Alternative reagents that promote exocyclic cleavage include LiOBn and LiSBn.[6] |
| Formation of Hydroxyamide Impurity (with LiOH/H₂O₂) | This impurity arises from the attack of hydroxide at the amide carbonyl.[1] Optimizing the reaction conditions, such as temperature and the ratio of LiOH to H₂O₂, can help minimize this side product. Maintaining a low temperature (0 °C) is generally recommended. |
| Epimerization of Chiral Centers | If your product contains a stereocenter adjacent to a carbonyl group, basic conditions can potentially cause epimerization. Using milder bases or performing the reaction at low temperatures can mitigate this risk. LiOH is generally considered less likely to cause epimerization compared to other strong bases.[4] |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Co-elution of Product and Recovered Auxiliary | The product and the chiral auxiliary may have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography to achieve better separation. Sometimes, derivatization of the product (e.g., esterification of a carboxylic acid) can alter its polarity and facilitate purification. |
| Presence of Emulsions During Workup | The workup of these reactions can sometimes lead to the formation of stable emulsions. Breaking the emulsion can be attempted by adding brine or by filtering the mixture through a pad of Celite. |
| Product is Water-Soluble | If the desired product is a small, polar molecule, it may have significant solubility in the aqueous phase during extraction. In such cases, perform multiple extractions with an appropriate organic solvent or use a continuous extraction apparatus. |
Quantitative Data Summary
| Cleavage Method | Reagents | Typical Product | Typical Yield | Key Considerations |
| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | 89%[2] | Can cause oxygen evolution; potential for hydroxyamide byproduct.[1] |
| Reductive Cleavage | LiBH₄, H₂O | Alcohol | High yields reported[3] | Good for sterically hindered substrates.[3] |
| Transesterification | NaOMe, MeOH | Methyl Ester | Good yields reported[5] | Mild conditions; useful for obtaining ester derivatives directly.[5] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from literature procedures for the hydrolysis of N-acyl oxazolidinones.[1][7]
-
Dissolution: Dissolve the N-acyl-3-amino-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.
-
Workup:
-
Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to the Alcohol using LiBH₄
This protocol is based on an improved procedure for the reduction of N-acyloxazolidinones.[3]
-
Dissolution: Dissolve the N-acyl-3-amino-2-oxazolidinone (1.0 equiv) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Water Addition: Add a stoichiometric amount of water (1.1 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.
-
Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).
-
Workup:
-
Pour the mixture into a separatory funnel containing ether and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
Visualizations
Caption: General workflow for the removal of the this compound chiral auxiliary.
Caption: Troubleshooting logic for low yield in auxiliary removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. improved-procedure-for-the-reduction-of-n-acyloxazolidinones - Ask this paper | Bohrium [bohrium.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
Stability issues of 3-Amino-2-oxazolidinone under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-2-oxazolidinone (AOZ) under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address potential issues encountered during research and development.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of AOZ in the analytical solvent or on the column. | Ensure the mobile phase is compatible with AOZ. Avoid highly acidic or basic mobile phases if possible. Prepare fresh solutions of AOZ before each analytical run. Consider using a buffered mobile phase to maintain a stable pH. |
| Incomplete dissolution of the sample. | Ensure complete dissolution of AOZ in the chosen solvent. Sonication may aid in dissolution. Verify the solubility of AOZ in your specific solvent system. | |
| Appearance of unexpected peaks in chromatograms over time. | Degradation of AOZ under storage conditions. | Review storage conditions (temperature, light exposure, humidity). Store AOZ in a cool, dark, and dry place. Consider aliquoting the sample to avoid repeated freeze-thaw cycles if stored in solution. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Filter samples before injection into the HPLC system. | |
| Loss of compound upon storage in solution. | Hydrolysis of the oxazolidinone ring, particularly at non-neutral pH. | Prepare fresh solutions for immediate use whenever possible. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures. Avoid aqueous solutions for long-term storage unless stability has been confirmed. |
| Oxidative degradation. | Degas solvents to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the experimental setup. | |
| Discoloration of the solid compound. | Potential degradation due to light or air exposure. | Store the solid compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
A1: While specific quantitative data for this compound is not extensively published, oxazolidinone rings are known to be susceptible to hydrolysis, and the rate is pH-dependent. Generally, stability is highest at neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the oxazolidinone ring. It is recommended to perform a pH stability profile for your specific experimental conditions. A general protocol for such a study is provided in the "Experimental Protocols" section.
Q2: What is the expected thermal stability of this compound?
A2: this compound is a solid with a melting point of approximately 65-67°C. Significant degradation is not expected at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The specific degradation products and kinetics would need to be determined experimentally. For sensitive experiments, it is advisable to store the compound at refrigerated temperatures (2-8°C).
Q3: Is this compound sensitive to light?
A3: Many organic molecules, particularly those with heteroatoms and carbonyl groups, can be susceptible to photodegradation. It is good laboratory practice to protect this compound from light by storing it in amber vials or in the dark. A photostability study should be conducted if the compound is expected to be exposed to light for extended periods during its intended use.
Q4: What are the best solvents for storing this compound?
A4: For short-term storage, aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If storage in solution is unavoidable, use an aprotic solvent and store at -20°C or -80°C. The stability in the chosen solvent should be verified for the intended storage duration.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation can be detected by a change in physical appearance (e.g., color), or more definitively through analytical techniques such as HPLC, LC-MS, or NMR. In HPLC, degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
The following tables are templates to illustrate how to present quantitative data from stability studies of this compound.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % this compound Remaining | Major Degradation Products |
| 2 | 0 | 100 | - |
| 24 | Data to be determined | To be identified | |
| 48 | Data to be determined | To be identified | |
| 7 | 0 | 100 | - |
| 24 | Data to be determined | To be identified | |
| 48 | Data to be determined | To be identified | |
| 10 | 0 | 100 | - |
| 24 | Data to be determined | To be identified | |
| 48 | Data to be determined | To be identified |
Table 2: Thermal Stability of Solid this compound
| Temperature (°C) | Time (days) | % this compound Remaining | Physical Appearance |
| 40 | 0 | 100 | White solid |
| 7 | Data to be determined | To be observed | |
| 14 | Data to be determined | To be observed | |
| 60 | 0 | 100 | White solid |
| 7 | Data to be determined | To be observed | |
| 14 | Data to be determined | To be observed |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[1]
1. Acid and Base Hydrolysis:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).[2]
-
Incubation: Store the solutions at room temperature and an elevated temperature (e.g., 60°C).[2]
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method.
3. Thermal Degradation (Solid State):
-
Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Store the vial in an oven at an elevated temperature (e.g., 60°C or 80°C).[2]
-
Sampling: At various time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analysis: Analyze the solution by a stability-indicating HPLC method.
4. Photostability:
-
Preparation: Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[3]
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
Technical Support Center: Scaling Up 3-Amino-2-oxazolidinone and Related Oxazolidinone Syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Amino-2-oxazolidinone (AOZ) and related oxazolidinone compounds. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up oxazolidinone synthesis?
A1: Scaling up oxazolidinone synthesis, such as for the antibiotic Linezolid, presents several common challenges. Early synthetic routes often required cryogenic temperatures (-78 °C) and air-sensitive reagents like n-BuLi, which are difficult and costly to implement on an industrial scale.[1] Key issues include managing exothermic reactions, ensuring workplace safety, controlling byproduct formation, and developing robust purification methods. A significant and often overlooked hazard is the evolution of oxygen during the cleavage of Evans oxazolidinones with lithium hydroxide and hydrogen peroxide, which can create a flammable atmosphere in the reactor headspace.[2][3]
Q2: Are there safer alternatives to using hazardous reagents like phosgene for the cyclization step?
A2: Yes, due to the high toxicity of phosgene, several safer alternatives are now commonly used.[4] These include N,N'-Carbonyldiimidazole (CDI), diethyl carbonate, and the use of carbon dioxide as a C1 building block with various catalytic systems.[5][6] Continuous flow chemistry is also emerging as a technique to handle hazardous reagents more safely by using them in small, controlled amounts in a closed system.
Q3: How can I improve the yield and purity of my oxazolidinone product at a larger scale?
A3: Improving yield and purity on a larger scale often involves a multi-faceted approach. Optimizing reaction conditions such as temperature, pressure, solvent, and catalyst loading is crucial. Process development for the synthesis of the antibacterial candidate YG-056SP saw the overall yield increase from 2.3% to 29.6% through route optimization.[5] Continuous flow processes can also enhance yield and purity by providing better control over reaction parameters and minimizing side reactions. For instance, a seven-step continuous flow synthesis of Linezolid was developed with an overall isolated yield of 73%.
Q4: What are the key safety considerations for scaling up these reactions?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Management: Many steps in oxazolidinone synthesis can be exothermic. Proper reactor design and cooling systems are essential to prevent thermal runaways.
-
Reagent Handling: Avoid hazardous reagents like sodium azide and phosgene where possible.[4] If their use is unavoidable, implement strict handling protocols.
-
Oxygen Evolution: During the cleavage of Evans auxiliaries with LiOH/H2O2, oxygen evolution is a significant risk.[2][7] Headspace inerting with nitrogen and controlling the addition rate of reagents are critical for safety.[3]
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in the reactor. Ensure adequate venting and pressure monitoring.
Troubleshooting Guides
Problem 1: Low Yield in the Oxazolidinone Ring Formation Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using in-process controls like HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal base or solvent | Screen different bases and solvents. For the reaction of ethyl 4-bromo-3-fluorophenylcarbamate and (R)-epichlorohydrin, DMAP in acetonitrile under reflux gave moderate yields, while other bases were less effective. |
| Side reactions | Analyze the crude product to identify major byproducts. This can provide insight into undesired reaction pathways. For instance, in the cleavage of Evans oxazolidinones, hydrolysis at the carbamate carbonyl can lead to an undesired hydroxyamide byproduct.[7] |
| Poor quality of starting materials | Ensure the purity of starting materials, as impurities can interfere with the reaction. |
Problem 2: Formation of Impurities and Purification Challenges
| Potential Cause | Suggested Solution |
| Byproduct formation | Optimize reaction conditions to minimize side reactions. A change in solvent or base can significantly alter the product profile. |
| Racemization | For chiral syntheses, monitor enantiomeric purity at each step. Racemization can occur under harsh basic or acidic conditions. |
| Difficulty in removing the chiral auxiliary | Several methods exist for cleaving Evans oxazolidinones. Besides the common LiOH/H2O2 method, reductive cleavage using LiAlH4 or LiBH4 can yield the corresponding alcohol.[8] |
| Product isolation issues | Develop a robust work-up and purification procedure. Crystallization is often preferred at scale over chromatography. For YG-056SP, a final crystal transformation step was used to achieve a defined particle-size distribution.[5] |
Problem 3: Safety Hazard During Scale-Up (e.g., Oxygen Evolution)
| Potential Cause | Suggested Solution |
| Decomposition of H2O2 in Evans auxiliary cleavage | The reaction of the intermediate peracid with excess H2O2 releases oxygen.[2][7] |
| Inadequate inerting of reactor headspace | Implement a continuous nitrogen sweep of the reactor headspace to maintain a low oxygen concentration.[3] |
| Uncontrolled addition of reagents | The rate of oxygen evolution can be controlled by modulating the addition rate of the LiOH solution.[3] Implement a controlled addition strategy and monitor the headspace oxygen concentration in real-time. |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of an Oxazolidinone Intermediate
This protocol is adapted from the optimized synthesis of the antibacterial candidate YG-056SP.[5]
Step: Asymmetric Reduction, Substitution, and Cyclization
-
Asymmetric Reduction: A solution of the starting ketone in isopropanol is treated with a chiral catalyst and a reducing agent (e.g., formic acid/triethylamine) at a controlled temperature to produce the chiral alcohol.
-
Mesylation: The resulting alcohol is reacted with methanesulfonyl chloride and a base (e.g., triethylamine) in a suitable solvent like dichloromethane at low temperature to form the mesylate.
-
Substitution with Methylamine: The crude mesylate is then reacted with an aqueous solution of methylamine. The reaction is typically run at room temperature until completion.
-
Cyclization: The resulting amino alcohol is cyclized using N,N'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (THF). The reaction is heated to reflux and monitored for completion by HPLC.
-
Work-up and Isolation: After cooling, the reaction mixture is subjected to an aqueous work-up. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Evans Oxazolidinone Cleavage
| Parameter | Lab-Scale (Original Evans Conditions) | Safe Scale-Up Process[3] |
| Substrate | N-acyloxazolidinone | N-acyloxazolidinone |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reagents | LiOH, H₂O₂ | LiOH, H₂O₂ |
| H₂O₂ Equivalents | 4.6 | 1.6 |
| LiOH Equivalents | 1.6 | 1.6 |
| Temperature | 20 °C | 20 °C |
| Key Safety Issue | Uncontrolled O₂ evolution | O₂ evolution controlled by N₂ sweep and slow LiOH addition |
| Headspace O₂ Level | Can reach flammable levels | Maintained below safety limits |
Visualizations
Caption: General workflow for the multi-step synthesis of a chiral oxazolidinone.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: 3-Amino-2-oxazolidinone in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-amino-2-oxazolidinone and its derivatives (e.g., Evans auxiliaries) in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound-based chiral auxiliaries in asymmetric synthesis?
A1: this compound derivatives, famously known as Evans auxiliaries, are chiral compounds temporarily incorporated into a prochiral substrate.[1][2] Their key function is to control the stereochemical outcome of a reaction by directing the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess.[1][2] After the desired stereocenter(s) are set, the auxiliary can be cleaved and ideally recovered for reuse.[3]
Q2: What are the key steps in a typical asymmetric alkylation using an Evans-type oxazolidinone auxiliary?
A2: A typical sequence involves three main steps:
-
Acylation: The chiral oxazolidinone is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.[1][4]
-
Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base to form a rigid, chelated (Z)-enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the bulky substituent on the auxiliary directing the electrophile to the less sterically hindered face, thus creating a new stereocenter with high diastereoselectivity.[1][4]
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group.[1][3]
Troubleshooting Guides
Low Diastereoselectivity in Alkylation/Aldol Reactions
Q: I am observing a low diastereomeric ratio (dr) in my alkylation reaction. What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity can stem from several factors related to enolate formation and reaction conditions. Here are common causes and troubleshooting steps:
-
Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can react non-selectively.
-
Solution: Ensure the use of a sufficiently strong base and accurate titration if preparing the base solution yourself. Bases like lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[1] For some substrates, NaHMDS has been shown to give better and more reproducible results.[1]
-
-
Incorrect Enolate Geometry: The high selectivity of Evans auxiliaries relies on the formation of the (Z)-enolate, which creates a rigid, chelated transition state.[1][3]
-
Solution: The choice of base and solvent can influence enolate geometry. Lithium bases like LDA in THF are known to reliably produce the (Z)-enolate for N-acyl oxazolidinones.[2] For aldol reactions, boron enolates generated with Bu₂BOTf and a tertiary amine base also strongly favor the (Z)-geometry.[3]
-
-
Reaction Temperature: The alkylation step is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and enhance selectivity by exploiting the larger energy difference between the diastereomeric transition states.[1][4]
-
Solution: Maintain a consistent low temperature throughout the enolate formation and alkylation. Ensure your cooling bath is stable and allow all reagents to cool sufficiently before mixing.
-
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate.[5]
-
Solution: Tetrahydrofuran (THF) is the most common and generally reliable solvent for these reactions. Using co-solvents or different solvents should be done with caution as it can affect selectivity. For instance, in some quaternization reactions, using TMEDA/toluene with NaHMDS gave better results than THF.[5]
-
-
Steric Hindrance: The steric bulk of both the electrophile and the auxiliary's substituent are crucial for effective stereodifferentiation.
-
Solution: If possible, consider using a bulkier auxiliary if selectivity is poor with a less hindered one.
-
| Base | Typical Diastereomeric Ratio (d.r.) | Reference(s) |
| NaHMDS | 98:2 | [1][4] |
| LDA | Generally high, but can be variable | [1] |
Issues with Cleavage of the Chiral Auxiliary
Q: During the cleavage of the auxiliary with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), I am getting a significant amount of a side product and my yield of the desired carboxylic acid is low. What is happening?
A: This is a common issue. The primary side product is often the hydroxyamide, formed by the nucleophilic attack of hydroxide on the endocyclic carbamate carbonyl of the oxazolidinone ring instead of the desired attack of the hydroperoxide anion on the exocyclic imide carbonyl.[6][7]
-
Cause: The regioselectivity of the cleavage is dependent on the relative rates of attack of hydroxide (OH⁻) and hydroperoxide (OOH⁻) anions. Attack by OH⁻ leads to the undesired ring-opened hydroxyamide, while attack by OOH⁻ leads to the desired carboxylic acid after workup.[6][8]
-
Solutions:
-
Excess Hydrogen Peroxide: Using a larger excess of H₂O₂ (e.g., 4-8 equivalents) can favor the formation of the hydroperoxide anion, which is a more effective nucleophile for cleaving the exocyclic imide carbonyl.[6] This has been shown to minimize the formation of the hydroxyamide byproduct.[6]
-
Low Temperature: Performing the reaction at 0 °C is critical to control the reaction rate and improve selectivity.
-
Solvent System: A common solvent system is a mixture of THF and water (e.g., 4:1). The water concentration can influence the reaction; ensure it is controlled.[6]
-
Q: I have observed gas evolution during the LiOH/H₂O₂ cleavage reaction. Is this normal and is it a safety concern?
A: Yes, oxygen gas evolution is a known phenomenon in this reaction and presents a significant safety risk, especially at a larger scale.[6][9][10]
-
Cause: The initial product of the desired cleavage is a peracid intermediate.[6] This peracid is not stable under the basic reaction conditions and is rapidly reduced by the excess hydrogen peroxide present, leading to the release of a stoichiometric amount of oxygen gas.[6][9]
-
Safety and Mitigation:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of a flammable mixture of oxygen and organic solvent vapors.[10]
-
Adequate Venting: Ensure the reaction vessel is equipped with proper venting to safely release the evolved oxygen and avoid pressure buildup.
-
Controlled Addition: At a larger scale, the rate of oxygen evolution can be controlled by the addition rate of the LiOH solution.[10]
-
Monitoring: Monitor the headspace for oxygen concentration if possible, especially during scale-up.[10]
-
| Reagent/Condition | Recommended Amount/Value | Purpose | Reference(s) |
| LiOH | ~2 equivalents | Base for generating the hydroperoxide anion | [8] |
| H₂O₂ (30% aq.) | 4-8 equivalents | Nucleophile source; excess minimizes hydroxyamide formation | [6][8] |
| Temperature | 0 °C | To control reaction rate and improve selectivity | [1] |
| Solvent | THF/H₂O (e.g., 4:1) | Standard solvent system | [1][6] |
| Quenching Agent | Sodium sulfite (Na₂SO₃) | To reduce the intermediate peroxyacid to the final carboxylic acid | [1] |
Experimental Protocols
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionic anhydride using DMAP as a catalyst.[1]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv.), toluene, and triethylamine (1.5 equiv.).
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) followed by the slow addition of propionic anhydride (1.2 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Workup: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation with Allyl Iodide
This protocol details the alkylation of the N-propionyl oxazolidinone using NaHMDS.[1][4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv., as a solution in THF) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add allyl iodide (1.2 equiv.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be isolated by flash column chromatography.[1]
Protocol 3: Cleavage of the Auxiliary using LiOH/H₂O₂
This protocol describes the hydrolytic cleavage of the alkylated product to yield the chiral carboxylic acid.[1][4]
-
Setup: Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv.). Caution: This reaction evolves oxygen gas; ensure proper venting.[6][10]
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv.) and stir for 30 minutes at 0 °C. Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extraction: Make the aqueous solution basic (pH > 10) with NaOH if necessary, and extract with dichloromethane to remove the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Visualizations
Experimental Workflow
Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.
Mechanism of Diastereoselection
Caption: Chelation-controlled model for diastereoselective alkylation of an Evans enolate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in asymmetric synthesis.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Stereoselectivity of 3-Amino-2-oxazolidinone Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of reactions involving 3-Amino-2-oxazolidinone auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are this compound auxiliaries and why are they used?
A1: this compound auxiliaries are chiral molecules temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a specific stereoisomer. Their rigid structure and the steric hindrance provided by their substituents effectively shield one face of the reactive intermediate, leading to high diastereoselectivity in a variety of transformations, such as alkylations, aldol additions, and Diels-Alder reactions.[1] This method is advantageous because the products are diastereomers, which are often easier to separate than enantiomers, and the auxiliary can typically be recovered and reused.[2]
Q2: What is the general workflow for using a this compound auxiliary?
A2: The typical workflow involves three main steps:
-
Acylation: The chiral auxiliary is coupled to an achiral carboxylic acid derivative to form an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The N-acyl oxazolidinone is then subjected to a reaction, such as an enolate alkylation or an aldol addition, where the auxiliary directs the stereochemical outcome.
-
Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched compound and the recoverable auxiliary.[1]
Q3: How is the chiral auxiliary attached to the substrate (acylation)?
A3: Acylation is commonly achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride.[2] A milder, more convenient method involves using an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) with an acid anhydride, which can often be performed at room temperature.[2]
Q4: How is the chiral auxiliary removed after the reaction?
A4: The auxiliary is typically cleaved under mild conditions to avoid racemization of the newly formed stereocenter. Common methods include:
-
Hydrolysis to a carboxylic acid: Using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), selectively cleaves the exocyclic carbonyl.[2][3][4]
-
Reduction to an alcohol: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the N-acyl group to a primary alcohol.[3]
-
Conversion to other functional groups: Other reagents can be used to convert the N-acyl group to esters, amides, or aldehydes.
Q5: Why is my acetate aldol reaction showing poor diastereoselectivity?
A5: Acetate aldol reactions with Evans-type auxiliaries notoriously provide low diastereoselectivity (often close to 1:1).[5] This is because the key stereodirecting element in the Zimmerman-Traxler transition state of a propionate aldol is the α-methyl group of the enolate, which creates a steric clash with the auxiliary in the disfavored transition state.[5] In an acetate aldol, this α-methyl group is absent, removing this critical steric interaction and resulting in poor stereocontrol.[5] For acetate aldol additions, sulfur-based analogs like thiazolidinethiones have shown to be more effective.[6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Alkylation Reactions
If you are observing a low diastereomeric ratio (d.r.) in your alkylation reaction, consider the following factors and solutions.
Troubleshooting Workflow for Low Diastereoselectivity in Alkylation
Caption: Troubleshooting workflow for low diastereoselectivity in alkylation reactions.
Detailed Solutions:
-
Enolate Formation: Incomplete or incorrect enolate formation is a common cause of poor selectivity.
-
Base: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete and rapid deprotonation, which favors the formation of the desired (Z)-enolate.[1]
-
Conditions: Strictly anhydrous conditions are crucial. Use freshly distilled solvents and prepare the base solution fresh if possible. The presence of water can quench the enolate and lead to side reactions.
-
-
Temperature: Temperature control is critical for maintaining the stability of the chelated enolate intermediate.
-
Procedure: Maintain the reaction temperature at -78°C (dry ice/acetone bath) throughout the deprotonation and alkylation steps. Allowing the temperature to rise can lead to enolate equilibration and a decrease in diastereoselectivity.
-
-
Solvent: The solvent plays a role in the enolate structure and reactivity.
-
Recommendation: Tetrahydrofuran (THF) is the most commonly used and recommended solvent for these reactions as it effectively solvates the lithium cation in the chelated transition state.
-
-
Electrophile: The nature of the electrophile can influence the reaction's success.
-
Reactivity: Highly reactive electrophiles, such as allylic and benzylic halides, are ideal substrates for achieving high diastereoselectivity.[1] Less reactive electrophiles may require longer reaction times or higher temperatures, which can compromise selectivity.
-
Problem 2: Low Diastereoselectivity in Aldol Additions
Aldol additions with this compound auxiliaries are sensitive to the choice of Lewis acid and reaction conditions.
Troubleshooting Workflow for Low Diastereoselectivity in Aldol Additions
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. connectsci.au [connectsci.au]
- 5. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Validation & Comparative
Comparing 3-Amino-2-oxazolidinone with Evans' oxazolidinones
A Comparative Guide: 3-Amino-2-oxazolidinone versus Evans' Oxazolidinones
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison of this compound and the well-established Evans' oxazolidinones, clarifying their distinct applications and properties. While both share a core oxazolidinone structure, their functionalities and primary uses in scientific research are fundamentally different.
Introduction
Evans' oxazolidinones are a class of chiral auxiliaries renowned for their ability to induce stereoselectivity in a wide range of asymmetric synthetic transformations.[1][2][3][4][5] Developed by David A. Evans, these compounds are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer.[3][4] In stark contrast, this compound (AOZ) is primarily known as a metabolite of the nitrofuran antibiotic, furazolidone.[6][7][8][9][10][11][12][13] Its principal application lies in analytical chemistry as a marker for the illegal use of furazolidone in food-producing animals.[11] This guide will elucidate these differences through a review of their applications, performance data, and relevant experimental protocols.
Evans' Oxazolidinones: Masters of Asymmetric Synthesis
Evans' oxazolidinones are powerful tools for controlling the stereochemical outcome of C-C bond-forming reactions.[2] They are typically derived from readily available chiral amino acids, such as phenylalanine and valine.[3][14] The chiral auxiliary is first acylated and then subjected to reactions such as alkylations, aldol additions, and Diels-Alder reactions.[4] The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.[4][15] After the desired stereocenter is created, the auxiliary can be cleanly removed under mild conditions.[3][4]
Key Applications of Evans' Oxazolidinones:
-
Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation reactions.[1][16][17]
-
Asymmetric Aldol Reactions: These auxiliaries are widely used to control the stereochemistry in aldol additions, leading to the formation of syn- or anti-aldol products with high selectivity.[3][4][18]
-
Asymmetric Diels-Alder Reactions: Evans' oxazolidinone acrylates have been shown to undergo enantioselective Diels-Alder reactions.[3]
This compound (AOZ): A Biomarker of Drug Residue
This compound is not typically used as a chiral auxiliary in synthetic chemistry. Instead, it is the primary tissue-bound metabolite of the banned antibiotic furazolidone.[6][7][8][11] Due to its stability in tissues, AOZ serves as a crucial marker for detecting the illegal administration of furazolidone in livestock and aquaculture.[11] Analytical methods, such as ELISA and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect trace amounts of AOZ in food products like poultry and prawns.[11]
Comparative Summary
The following table summarizes the key differences between this compound and Evans' oxazolidinones:
| Feature | This compound (AOZ) | Evans' Oxazolidinones |
| Primary Application | Metabolite marker for furazolidone residue detection[7][11] | Chiral auxiliaries for asymmetric synthesis[1][2][4] |
| Function | Indicator of banned antibiotic use[8][11] | Control of stereochemistry in chemical reactions[3][4] |
| Origin | Metabolite of furazolidone[6][7][8] | Synthesized from chiral amino acids[3][14] |
| Typical Field of Use | Analytical Chemistry, Food Safety[11] | Synthetic Organic Chemistry, Drug Discovery[1] |
Experimental Data and Performance
The performance of Evans' oxazolidinones is typically evaluated by the diastereoselectivity and yield of the asymmetric reaction.
Table 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
| Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Allyl iodide | >98:2 | 70-85 | [16] |
| Benzyl bromide | >99:1 | 95 | [19] |
As this compound is not used as a chiral auxiliary, there is no comparable performance data in the context of asymmetric synthesis. Its analytical detection limits are, however, a key performance metric.
Table 2: Detection Limits of this compound (AOZ)
| Analytical Method | Limit of Detection (LOD) | Matrix | Reference |
| Enzyme Immunoassay | 0.1 µg/kg | Prawn Tissue | [11] |
| LC-MS/MS | 0.4 µg/kg | Prawn Tissue | [11] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol is a representative example of an asymmetric alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
2. Alkylation:
-
To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-4 eq) and 30% hydrogen peroxide (H₂O₂) (4-8 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral carboxylic acid product and the recovered chiral auxiliary.
Protocol 2: Detection of this compound (AOZ) in Prawn Tissue by Enzyme Immunoassay
This protocol provides a general workflow for the detection of AOZ.
1. Sample Preparation and Derivatization:
-
Homogenize prawn tissue samples.
-
Derivatize the tissue-bound AOZ by incubation with o-nitrobenzaldehyde.
2. Extraction:
-
Extract the derivatized AOZ into ethyl acetate.
-
Wash the organic extract with hexane to remove interfering substances.
3. Immunoassay:
-
Apply the extracted sample to a competitive enzyme-linked immunosorbent assay (ELISA) plate pre-coated with an AOZ-specific antibody.
-
The assay is based on the competition between the derivatized AOZ in the sample and a labeled AOZ conjugate for binding to the antibody.
-
The amount of bound labeled conjugate is inversely proportional to the concentration of AOZ in the sample.
Visualizations
Caption: Workflow for Asymmetric Synthesis using an Evans' Chiral Auxiliary.
Caption: Metabolic formation of this compound (AOZ) from Furazolidone.
Conclusion
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 3. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | 80-65-9 | FA17472 | Biosynth [biosynth.com]
- 10. This compound | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Detection of this compound (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 13. This compound | AOZ | Oxazolidines | Ambeed.com [ambeed.com]
- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. chemistry.williams.edu [chemistry.williams.edu]
A Comparative Guide to Analytical Methods for 3-Amino-2-oxazolidinone (AOZ) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 3-Amino-2-oxazolidinone (AOZ), a critical metabolite of the nitrofuran antibiotic furazolidone. The choice of analytical method is paramount for accurate and reliable quantification in various matrices, including food products and biological samples. This document outlines the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to aid in method selection and validation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for AOZ quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and ELISA.
| Performance Characteristic | LC-MS/MS | HPLC-UV | ELISA |
| Linearity Range | 0.5 - 20.0 µg/L[1] | Not explicitly found for AOZ | 0.05 - 5.0 µg/L[2] |
| Accuracy (Recovery %) | 82.3% - 112.7%[1] | 87.7% - 98.3% (for parent compound) | 79.9% - 119.8% |
| Precision (RSD%) | 0.89% - 9.28%[1] | Not explicitly found for AOZ | < 15% |
| Limit of Detection (LOD) | 0.05 ng/g (0.05 µg/kg)[3] | 0.4 ng/g (0.4 µg/kg) (for parent compound)[3] | 0.1 µg/kg - 0.6 µg/kg[4][5] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 0.3 µg/kg[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of AOZ using LC-MS/MS, HPLC-UV, and ELISA.
LC-MS/MS Method
This method is considered the gold standard for confirmatory analysis due to its high sensitivity and selectivity.
1. Sample Preparation (Shrimp Tissue) [1]
-
Weigh 2 g of homogenized shrimp sample into a centrifuge tube.
-
Add an internal standard solution.
-
Add 5 mL of hydrochloric acid solution and 0.15 mL of 2-nitrobenzaldehyde solution for derivatization. Vortex and incubate for 16 hours at 37°C in the dark.
-
Adjust the pH to 7.0-7.5 and extract with ethyl acetate.
-
Centrifuge the sample, collect the supernatant, and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm membrane before injection.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[6]
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor and product ion transitions for derivatized AOZ and the internal standard.
HPLC-UV Method
A cost-effective alternative to LC-MS/MS, suitable for screening and quantification at higher concentrations.
1. Sample Preparation (Fish Feeds) [3]
-
A simple cleanup method is employed for the determination of AOZ.[3] (Further details on the specific cleanup steps were not available in the searched documents).
-
Derivatization with o-nitrobenzaldehyde is typically required to introduce a chromophore for UV detection.
2. Chromatographic Conditions
-
Column: Reverse-phase C18 column.[2]
-
Mobile Phase: A mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid.[2]
-
Detection Wavelength: Dependent on the derivative formed.
ELISA Method
A high-throughput screening method based on antigen-antibody recognition.
-
Homogenize the sample.
-
Perform acid hydrolysis to release tissue-bound AOZ.
-
Derivatize the released AOZ with o-nitrobenzaldehyde.
-
Extract the derivatized AOZ using a suitable solvent like ethyl acetate/n-hexane.
2. ELISA Procedure (Competitive)
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated AOZ.
-
Incubate to allow competition between the AOZ in the sample and the enzyme conjugate for binding to the antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the AOZ concentration.
Visualizing the Analytical Workflow
A general workflow for the validation of an analytical method is essential for ensuring reliable and reproducible results. The following diagram illustrates the key stages of this process.
Caption: General workflow for analytical method validation.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The selection of the most suitable method will ultimately be guided by the specific requirements of the research or monitoring program. It is imperative that any chosen method undergoes a thorough in-house validation to ensure it is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalarrb.com [journalarrb.com]
- 4. Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation [ideas.repec.org]
- 5. Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Novel 3-Amino-2-oxazolidinone Derivatives: A Guide for Drug Development Professionals
An objective analysis of the performance of next-generation oxazolidinone antibacterials against resistant pathogens, supported by experimental data.
The rising threat of antimicrobial resistance necessitates the development of novel antibiotics. The oxazolidinone class, with its unique mechanism of action, remains a cornerstone of this effort. This guide provides a comparative overview of the efficacy of various 3-Amino-2-oxazolidinone derivatives, moving beyond the foundational compounds, linezolid and tedizolid, to explore promising new candidates. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of new antibacterial agents.
Mechanism of Action: A Refresher
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1][2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with N-formylmethionyl-tRNA (tRNAfMet).[2] This distinct mechanism reduces the likelihood of cross-resistance with other classes of protein synthesis inhibitors.[1]
Comparative Antibacterial Activity
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of several novel this compound derivatives against a panel of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Table 1: In Vitro Activity (MIC in µg/mL) of Novel Oxazolidinone Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | S. aureus (MSSA) | S. aureus (MRSA) | Enterococcus faecalis (VRE) | Streptococcus pneumoniae | Reference |
| Linezolid | 0.5 - 4 | 0.5 - 4 | 1 - 4 | 0.5 - 2 | [1] |
| Tedizolid | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1 | 0.12 - 0.25 | [2][3] |
| Compound 8c (benzoxazinone C-ring) | < 1 | < 1 | < 1 | Not Reported | [4] |
| Compound 12a (modified C5-side chain) | < 1 | < 1 | < 1 | Not Reported | [4] |
| Oxazolidinone 2 (sulphonamide conjugate) | 1.17 (B. subtilis) | Not Reported | Not Reported | Not Reported | [5] |
| Oxazolidinone 3a (amide conjugate) | 1.17 (B. subtilis) | Not Reported | Not Reported | Not Reported | [5] |
| Compound A8 (dithiocarbamate moiety) | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 (VREF) | 0.25 - 1 (GBS) | [6] |
| Compound 20 (piperazinyl phenyl derivative) | Comparable to Linezolid | Comparable to Linezolid | Comparable to Linezolid | Not Reported | [1][7] |
| Compound 21d (pyridine-3-yl derivative) | Similar to Linezolid | Similar to Linezolid | Similar to Linezolid | Similar to Linezolid | [8] |
| Radezolid (RX-1741) | Not Reported | 2 (cfr strain) | Not Reported | Not Reported | [9] |
| Contezolid (MRX-I) | Phase III data available | Phase III data available | Not Reported | Not Reported | [10] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols and bacterial strains. VREF: Vancomycin-Resistant Enterococcus faecium; GBS: Group B Streptococcus.
Structure-Activity Relationship (SAR) Insights
The extensive research into oxazolidinone derivatives has yielded significant insights into their structure-activity relationships. Modifications at various positions of the oxazolidinone core have been shown to impact potency, spectrum, and resistance profiles.
-
C-Ring Modifications: The introduction of fused heterocyclic C-rings, such as benzoxazinone, has demonstrated superior activity compared to linezolid.[4] These modifications can introduce additional hydrogen bond donor and acceptor functionalities, enhancing interaction with the ribosomal target.[4]
-
C5-Side Chain Modifications: Alterations to the C5-side chain are critical for potency. The replacement of the conventional acetamide group with moieties like thiocarbamates or 1,2,3-triazol-2-yl-methyl groups can maintain or even enhance antibacterial activity.[9][11] Such modifications have also shown promise in overcoming resistance mediated by the cfr gene.[9]
-
A- and B-Ring Modifications: The 3-(3-fluorophenyl)-oxazolidinone rings (A and B rings) are key for the antibacterial activity of linezolid.[9] However, derivatives with alternative aromatic systems, such as those containing a pyridine-3-yl group, have also shown strong antibacterial effects.[8]
Experimental Protocols
The following provides a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC), a key experiment in evaluating the efficacy of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Strain Preparation: Clinically relevant bacterial strains (e.g., S. aureus, E. faecalis) are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated for 18-24 hours.
-
Inoculum Preparation: A suspension of the bacterial culture is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: The oxazolidinone derivatives are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound derivatives.
Caption: General experimental workflow for novel antibiotic development.
In Vivo Efficacy
Several novel oxazolidinone derivatives have demonstrated promising efficacy in animal models of infection. For instance, benzoxazinyl-oxazolidinone 16 was found to be 3 to 4 times more active than linezolid in vivo.[7] Similarly, compound 20 showed efficacy greater than 3-times and 2-times that of linezolid against MSSA and MRSA, respectively, in systemic mouse infection models.[7][12] Furthermore, some derivatives have shown potent activity against nonreplicating Mycobacterium tuberculosis, highlighting their potential for treating latent infections.[13]
Conclusion
The this compound scaffold continues to be a fertile ground for the development of new antibacterial agents. Novel derivatives with modifications to the C-ring and C5-side chain have shown superior in vitro and in vivo efficacy compared to early-generation oxazolidinones. These findings, supported by a growing understanding of the structure-activity relationships, provide a strong rationale for the continued investigation and optimization of this important class of antibiotics in the fight against multidrug-resistant bacteria. Further research focusing on optimizing pharmacokinetic and safety profiles will be crucial in translating these promising candidates into clinically effective therapies.
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 11. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 13. In Vitro and In Vivo Activities of Three Oxazolidinones against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of 3-Amino-2-oxazolidinone (AOZ) Detection Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed assays for the detection of 3-Amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic, furazolidone. The detection of AOZ is a critical component of food safety monitoring programs worldwide. This document summarizes the performance of key analytical methods, supported by experimental data from various validation studies, to aid researchers in selecting the most appropriate assay for their needs.
Introduction to AOZ and its Detection
Furazolidone, a nitrofuran antibiotic, is prohibited for use in food-producing animals due to the potential carcinogenic and mutagenic effects of its residues on human health. As the parent drug is rapidly metabolized, regulatory monitoring focuses on the detection of its stable, tissue-bound metabolite, this compound (AOZ). The analytical challenge lies in releasing the protein-bound AOZ and accurately quantifying it at low concentrations in complex biological matrices. The two most prominent methods for AOZ detection are Enzyme-Linked Immunosorbent Assay (ELISA) for screening purposes and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.
Comparative Performance of AOZ Detection Assays
The selection of an appropriate analytical method for AOZ detection is dependent on the intended purpose, such as high-throughput screening or confirmatory analysis. The following tables summarize the quantitative performance of ELISA and LC-MS/MS methods based on available validation data.
Table 1: Performance Characteristics of ELISA-based AOZ Detection Assays
| Parameter | Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | Prawns | 0.1 µg/kg (or 0.05 µg/kg with 5% false-positive rate) | |
| Eggs | 0.3 - 0.6 µg/kg (depending on extraction) | ||
| Fish, Shrimp, Chicken, Milk, Honey | 0.1 ppb | ||
| Muscle, Liver, Honey, Milk, Egg | 0.1 ppb | ||
| Detection Capability (CCβ) | Prawns | 0.4 - 0.7 µg/kg | |
| Shrimp | ≤ 0.3 µg/kg | ||
| Liver, Eggs, Honey | ≤ 1.0 µg/kg | ||
| Intra-assay Precision (%RSD) | Prawns (at 0.7 µg/kg) | 18.8% | |
| Inter-assay Precision (%RSD) | Prawns (at 0.7 µg/kg) | 38.2% | |
| Liver, Eggs, Honey | 16.20% - 22.11% | ||
| Recovery | Various Animal Tissues | 79.9% - 119.8% | |
| Catfish | 86.2% - 118.5% | ||
| Specificity (Cross-reactivity) | AMOZ, AHD, SEM | < 0.1% |
Table 2: Performance Characteristics of LC-MS/MS-based AOZ Detection Assays
| Parameter | Matrix | Reported Value | Reference |
| Decision Limit (CCα) | Meat | 0.013 - 0.200 µg/kg | |
| Detection Capability (CCβ) | Not explicitly stated for AOZ in inter-lab study | N/A | |
| Reproducibility (%RSD) (Inter-lab) | Animal Feed (for other mycotoxins) | 3.7% - 20.5% | |
| Recovery | Animal Feed (for other mycotoxins) | 89% - 120% | |
| Plasma (for other oxazolidinones) | 94.4% - 104.2% | ||
| Trueness | Animal Feed (for other mycotoxins) | 94% - 103% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the key experiments cited in this guide.
ELISA Screening for AOZ
This protocol is a composite based on commercially available ELISA kits.
a. Sample Preparation and Hydrolysis:
-
Homogenize 1 gram of tissue sample (e.g., muscle, shrimp, liver) with 4 mL of distilled water.
-
Add 0.5 mL of 1 M HCl.
-
For derivatization, add a specified volume of o-nitrobenzaldehyde (e.g., 50-250 µL of a stock solution).
-
Incubate the mixture to allow for the release of bound AOZ and derivatization to NPAOZ. Incubation conditions can be overnight at 37°C or for a shorter duration at a higher temperature (e.g., 3 hours at 50°C).
b. Extraction:
-
Neutralize the sample by adding 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1M NaOH.
-
Add 5 mL of ethyl acetate and vortex vigorously.
-
Centrifuge to separate the layers.
-
Transfer a known volume of the ethyl acetate (upper layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50-55°C.
c. Reconstitution and Immunoassay:
-
Reconstitute the dried extract in a mixture of n-hexane and a sample dilution buffer.
-
Vortex and centrifuge. The aqueous lower layer is used for the ELISA.
-
Add standards and prepared sample extracts to the antibody-coated microtiter wells.
-
Add the AOZ-HRP conjugate and incubate. During this step, free AOZ in the sample and the AOZ-HRP conjugate compete for antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the AOZ concentration.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
LC-MS/MS Confirmation of AOZ
This protocol is a generalized procedure based on methods for other nitrofuran metabolites and oxazolidinones.
a. Sample Preparation, Hydrolysis, and Derivatization:
-
Follow the same sample preparation, hydrolysis, and derivatization steps as for the ELISA protocol to release and derivatize AOZ to NPAOZ.
b. Extraction and Clean-up:
-
Perform a liquid-liquid extraction with ethyl acetate.
-
The extract may be further cleaned up using solid-phase extraction (SPE) to remove matrix interferences.
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for NPAOZ and an isotopically labeled internal standard.
-
Visualizing the Inter-laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study, is essential to assess the performance and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study for AOZ detection.
Caption: Workflow for an inter-laboratory validation study of AOZ detection assays.
Conclusion
The choice between ELISA and LC-MS/MS for the detection of this compound is dictated by the analytical objective. ELISA serves as a high-throughput and cost-effective screening tool, ideal for analyzing a large number of samples. However, due to the potential for cross-reactivity and matrix effects, all presumptive positive results from ELISA screening must be confirmed by a more selective and sensitive method. LC-MS/MS is the gold standard for confirmatory analysis, providing high accuracy, precision, and structural confirmation of the analyte. The successful implementation of either method in a regulatory or research setting relies on robust validation, with inter-laboratory studies being the ultimate benchmark for method performance and reliability.
Spectroscopic Analysis of 3-Amino-2-oxazolidinone Diastereomers: A Comparative Guide
A comprehensive spectroscopic comparison of the diastereomers of 3-Amino-2-oxazolidinone is not feasible at this time due to the lack of publicly available, distinct spectroscopic data for the individual (R) and (S) enantiomers. While spectroscopic information for the general structure of this compound is available, published research and spectral databases do not currently provide a side-by-side comparison of the nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data required to differentiate between the diastereomers.
This compound is a chiral molecule and exists as a pair of enantiomers, which are non-superimposable mirror images of each other. In the context of this guide, these enantiomers are the diastereomers of interest. Spectroscopic techniques are crucial for distinguishing between such stereoisomers, as subtle differences in their three-dimensional structure can lead to distinct spectral fingerprints. However, the available data from public repositories such as PubChem and various chemical suppliers provides spectral information for the compound without specifying the stereochemistry. This suggests that the data likely pertains to a racemic mixture, where both enantiomers are present in equal amounts, thus averaging out any distinct signals.
For a meaningful comparative analysis, the individual (R)-3-Amino-2-oxazolidinone and (S)-3-Amino-2-oxazolidinone enantiomers would need to be synthesized or separated, and their individual spectroscopic data recorded and published. As this specific information is not currently accessible through extensive searches of scientific literature and databases, a detailed comparison guide with quantitative data tables and experimental protocols cannot be generated.
Below, we provide a general overview of the expected spectroscopic features of this compound based on the available data for the achiral compound, and outline the principles of how these techniques could be used to differentiate between diastereomers if the data were available.
General Spectroscopic Features of this compound
The fundamental structure of this compound contains a five-membered oxazolidinone ring with an amino group attached to the nitrogen atom. The expected spectroscopic data for this structure is summarized below.
Table 1: General Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | Signals corresponding to the methylene protons (-CH₂-) of the oxazolidinone ring and the protons of the amino group (-NH₂). The chemical shifts and coupling patterns would be influenced by the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the two methylene carbons (-CH₂-) in the ring, and potentially a signal for the carbon attached to the amino group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the cyclic carbamate (lactone), and C-N and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₃H₆N₂O₂: 102.09 g/mol ) and characteristic fragmentation patterns. |
Methodology for Diastereomer Comparison (Hypothetical)
To perform a spectroscopic comparison of the this compound diastereomers, the following experimental workflow would be necessary. This protocol is provided as a standard methodology that researchers would typically follow.
Caption: Workflow for Spectroscopic Comparison of Diastereomers.
Experimental Protocols (General)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. For ¹H NMR, parameters such as spectral width, number of scans, and relaxation delay would be optimized. For ¹³C NMR, a proton-decoupled spectrum would be acquired.
-
Analysis: Compare the chemical shifts (δ), coupling constants (J), and peak multiplicities of the two diastereomers. Chiral shift reagents could also be employed to induce greater separation in the chemical shifts of the enantiomers in a racemic mixture.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Compare the vibrational frequencies, particularly in the fingerprint region, for any subtle differences between the diastereomers.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: Obtain the mass spectrum, including the molecular ion peak and fragmentation pattern.
-
Analysis: While standard MS is not typically used to distinguish enantiomers, it would confirm the molecular weight and elemental composition. Chiral mass spectrometry methods, though less common, could potentially be used.
-
A Comparative Guide to the Synthesis of Oxazolidinone Cores: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone ring system is a cornerstone of modern antibacterial agents, most notably represented by Linezolid, a critical last-resort antibiotic. The efficiency, cost, and safety of the synthetic pathway to this vital scaffold are of paramount importance in pharmaceutical manufacturing. This guide provides a comparative cost-benefit analysis of the most prevalent synthetic routes to the N-aryl-5-(aminomethyl)-2-oxazolidinone core, focusing on industrially viable methods.
While 3-Amino-2-oxazolidinone (AOZ) contains the core oxazolidinone structure, it is primarily known as a metabolite of the nitrofuran antibiotic Furazolidone and is not a commonly cited starting material for the industrial synthesis of complex antibiotics like Linezolid.[1][2] Therefore, this guide will focus on comparing the more established and economically evaluated precursors used in pharmaceutical development. The primary routes analyzed are those beginning with (R)-epichlorohydrin and (S)-glycidyl butyrate, two of the most well-documented chiral building blocks for Linezolid synthesis.
Comparative Analysis of Leading Synthetic Routes
The industrial synthesis of Linezolid and related compounds has been optimized to balance cost, yield, safety, and enantiomeric purity. The two dominant strategies both begin with a three-carbon chiral epoxide.
Route 1: The (R)-Epichlorohydrin Pathway
This is one of the most cost-effective and widely employed methods for large-scale Linezolid production. (R)-epichlorohydrin is an inexpensive and readily available chiral starting material.[1] The synthesis typically involves the opening of the epoxide ring by an amine, followed by cyclization to form the oxazolidinone core, and subsequent functional group manipulations to yield the final product.
Benefits:
-
Low Starting Material Cost: (R)-epichlorohydrin is significantly cheaper than other chiral precursors, making this route economically attractive for industrial-scale production.[3][4]
-
High Overall Yields: Optimized processes report high overall yields, often exceeding 40-50%.[1][5]
-
Well-Established and Scalable: The chemistry is well-understood and has been successfully scaled for commercial manufacturing.[6]
Drawbacks:
-
Use of Hazardous Reagents: Some variations of this route employ hazardous or difficult-to-handle reagents, such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), which can complicate industrial scale-up and add costs associated with safety and equipment.[1][7]
-
Multiple Steps: While efficient, the process still involves several distinct chemical transformations.[1]
Route 2: The (S)-Glycidyl Butyrate Pathway
This route offers an alternative approach, starting from (S)-glycidyl butyrate. The key step often involves the reaction of the chiral epoxide with a protected amine (e.g., an N-lithioarylcarbamate) to form the 5-(hydroxymethyl)-2-oxazolidinone intermediate.[8] This method is also well-documented and produces a high enantiomeric purity product.
Benefits:
-
High Yield and Purity: This pathway is known for producing Linezolid with high purity and good yields.
-
Avoids Certain Intermediates: Some patented routes using this precursor avoid sensitive intermediates, potentially simplifying the process.[9]
Drawbacks:
-
High Starting Material Cost: (S)-glycidyl butyrate is substantially more expensive than (R)-epichlorohydrin, which represents a significant cost barrier for large-scale manufacturing.[10][11][12]
-
Harsh Reaction Conditions: Like the epichlorohydrin route, this pathway can also require strong bases and low temperatures for the key coupling step.[8]
Quantitative Data Presentation
Table 1: Cost Comparison of Key Starting Materials
| Compound | CAS Number | Typical Use | Estimated Price (USD/kg) | Notes |
| (R)-Epichlorohydrin | 51594-55-9 | Route 1 Starting Material | $20 - | Most cost-effective chiral precursor for large-scale synthesis. |
| (S)-Glycidyl Butyrate | 65031-96-1 | Route 2 Starting Material | >$10,000 (Lab Scale)[10][11] | Significantly more expensive, limiting its use in cost-sensitive large-scale production. |
| This compound | 80-65-9 | Analytical Standard / Metabolite | Not available for bulk purchase. | Primarily sold in milligram quantities as a reference standard.[14][15] |
Prices are estimates based on publicly available data from chemical suppliers and are subject to market fluctuations.
Table 2: Performance Metrics of Primary Synthetic Routes to Linezolid
| Metric | Route 1: (R)-Epichlorohydrin | Route 2: (S)-Glycidyl Butyrate | Alternative: Continuous Flow |
| Starting Material | (R)-Epichlorohydrin | (S)-Glycidyl Butyrate | Various simple starting blocks |
| Typical Overall Yield | ~40%[1] | Generally high, comparable to Route 1 | ~73%[16] |
| Number of Steps | 4-6 steps[1][7] | 4-5 steps[8] | 7 steps (in sequence)[16] |
| Key Reagents | n-BuLi, CDI, Potassium Phthalimide | n-BuLi, Mesyl Chloride, Azide salts | Various, handled in-line |
| Common Conditions | Can require cryogenic temps (-78°C)[1] | Can require cryogenic temps (-78°C)[8] | Ambient to heated reactors; no isolation |
| Industrial Viability | High; widely used due to low cost. | Moderate; limited by precursor cost. | High potential; very efficient and safe. |
Experimental Protocols
Protocol 1: Synthesis of Linezolid from (R)-Epichlorohydrin (Illustrative)
This protocol is a condensed representation of a multi-step synthesis described in the literature.[1] It involves forming a key intermediate which is then cyclized and functionalized.
-
Synthesis of N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide: (R)-epichlorohydrin is first converted to its protected diol form. This intermediate is reacted with acetamide in the presence of potassium hydroxide and a phase-transfer catalyst (TBAI) in DMSO at 90°C. The product is obtained in approximately 85% yield.
-
Deprotection: The acetonide protecting group is removed using p-toluenesulfonic acid (PTSA) in methanol to yield (S)-N-(2,3-dihydroxypropyl)acetamide with about 70% yield.
-
Formation of the Amino Alcohol: The primary hydroxyl group of the diol is tosylated in pyridine. 3-fluoro-4-morpholinobenzenamine is then added in the same pot to perform a nucleophilic substitution, affording the key amino alcohol intermediate, N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide, in roughly 78% yield.
-
Cyclization to Linezolid: The oxazolidinone ring is constructed by reacting the β-amino alcohol intermediate with a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like dichloromethane. This final cyclization step proceeds with high yield (around 89%) to give Linezolid.[1]
Mandatory Visualizations
Workflow for Linezolid Synthesis via (R)-Epichlorohydrin
Caption: A simplified workflow for an industrially viable synthesis of Linezolid.
Decision Framework for Synthetic Route Selection
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epichlorohydrin Prices: Current Market Trends & Best Deals [accio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN113045509B - Industrial production method of linezolid - Google Patents [patents.google.com]
- 10. calpaclab.com [calpaclab.com]
- 11. (S)-Glycidyl Butyrate 65031-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. agexpharma.com [agexpharma.com]
- 13. (R)-Epichlorohydrin | 51594-55-9 | FE22722 | Biosynth [biosynth.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. indiamart.com [indiamart.com]
- 16. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-2-oxazolidinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-2-oxazolidinone (AOZ), a metabolite of the nitrofuran antibiotic furazolidone. Adherence to these procedures is critical for laboratory safety and environmental protection.
Hazard and Disposal Overview
This compound is classified with several hazards that necessitate careful disposal. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[3]
Disposal of this compound and its containers must be conducted through an approved waste disposal plant and in accordance with all applicable local, state, and federal regulations.[3][4] Do not allow the chemical to enter drains or the environment.[1][4]
| Hazard Classification | Personal Protective Equipment (PPE) | Key Disposal Considerations |
| Skin Irritation (Category 2)[2] | Chemical impermeable gloves, protective clothing[3] | Dispose of contaminated clothing and materials as hazardous waste. |
| Serious Eye Damage/Irritation (Category 1/2)[2] | Eye protection, face shield | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[3] |
| Specific target organ toxicity – single exposure (respiratory tract irritation)[2] | Respiratory protection (if dust is generated)[1] | Handle in a well-ventilated area to avoid breathing dust.[1][3] |
Spill and Contamination Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Remove all sources of ignition.[3]
-
Evacuate non-essential personnel from the spill area.[3]
-
Ensure adequate ventilation.[3]
Step 2: Don Appropriate PPE
-
Wear chemical-impermeable gloves, protective clothing, eye protection, and if dust is present, respiratory protection.[3]
Step 3: Contain and Clean the Spill
-
For solid spills, avoid dust formation.[3]
-
Mechanically take up the spilled material and place it in a suitable, closed container for disposal.[5]
-
For liquid solutions, absorb with an inert, non-combustible material such as diatomite or universal binders.[4]
-
Clean the contaminated surfaces thoroughly. Decontamination can be done by scrubbing with alcohol.[4]
Step 4: Dispose of Contaminated Materials
-
Collect all contaminated materials, including absorbent materials, cleaning cloths, and PPE, into a labeled, sealed container for hazardous waste disposal.[3][4]
-
Dispose of the waste through a licensed hazardous waste disposal company.[3][4]
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
